molecular formula C5H11ClFN B1429019 (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride CAS No. 932706-21-3

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

Cat. No.: B1429019
CAS No.: 932706-21-3
M. Wt: 139.6 g/mol
InChI Key: MVFFVXDWLQQNEH-JBUOLDKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is a useful research compound. Its molecular formula is C5H11ClFN and its molecular weight is 139.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,3R)-3-fluorocyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFFVXDWLQQNEH-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride.

Precision Fluorinated Building Blocks for Medicinal Chemistry

Executive Summary

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (CAS: 932706-21-3) is a high-value chiral building block used in the optimization of small molecule drug candidates. Characterized by a cis-1,3-substitution pattern on the cyclopentane ring, this scaffold leverages the unique electronic and steric properties of fluorine to modulate basicity (pKa), lipophilicity (LogD), and molecular conformation. It serves as a bioisostere for proline, cyclopentylamine, and other saturated heterocycles, frequently employed to improve metabolic stability and potency in kinase inhibitors and GPCR ligands.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Core Identity
PropertyDetail
IUPAC Name (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride
Common Name cis-3-Fluorocyclopentylamine HCl
CAS Number 932706-21-3
Molecular Formula C₅H₁₁ClF N (HCl salt)
Molecular Weight 139.60 g/mol
Stereochemistry (1S, 3R) – cis relative configuration
Appearance White to off-white crystalline solid
Physicochemical Specifications
ParameterValue / RangeContext
Melting Point 150 – 155 °C (dec.)Typical for amine hydrochlorides; varies with purity.
Solubility High in H₂O, MeOH, DMSOPolar ionic salt.
pKa (Conjugate Acid) ~ 9.0 – 9.5Fluorine withdraws electron density, lowering pKa relative to cyclopentylamine (~10.6).
Hygroscopicity ModerateRequires storage under desiccant.

Structural Analysis & Conformational Dynamics

Stereochemical Configuration

The (1S,3R) designation corresponds to the cis isomer. In the Cahn-Ingold-Prelog (CIP) system:

  • C1 (Amine): Priority is N > C(F) > C(CH₂) > H. Configuration S places the amine "Up" (wedge) relative to the ring plane.

  • C3 (Fluorine): Priority is F > C(N) > C(CH₂) > H. Configuration R places the fluorine "Up" (wedge).

  • Result: Both substituents are on the same face (cis), creating a specific vector relationship critical for binding affinity.

The Fluorine Conformational Effect

The introduction of fluorine at the C3 position imposes conformational bias through the gauche effect and dipole minimization. Unlike the trans isomer, the cis-(1S,3R) isomer often adopts an envelope conformation where the C-F and C-N bonds minimize 1,3-diaxial steric repulsion while maximizing favorable electrostatic interactions between the electronegative fluorine and the protonated ammonium group (in physiological pH).

Conformation cluster_0 Stereochemical Drivers cluster_1 Medicinal Outcome Node1 (1S,3R)-Isomer (Cis) Node2 Envelope Conformation Node1->Node2 Minimizes Steric Strain Node3 Dipole Alignment Node1->Node3 Vector Orientation Node5 Metabolic Stability Node2->Node5 Reduced CYP Access Node4 Lowered pKa Node3->Node4 Inductive Effect (-I)

Figure 1: Conformational and electronic consequences of the (1S,3R) substitution pattern.

Synthesis Protocol

The synthesis of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride typically proceeds via nucleophilic fluorination of a chiral alcohol precursor with inversion of configuration. To obtain the cis-(1S,3R) fluoride, one must start with the trans-(1S,3S) alcohol.

Retrosynthetic Logic
  • Target: (1S,3R)-Cis-Fluoride

  • Transformation: Deoxofluor/DAST mediated fluorination (S_N2 mechanism

    
     Inversion).
    
  • Required Precursor: (1S,3S)-Trans-Alcohol (N-protected).

Step-by-Step Methodology
Step 1: Preparation of (1S,3S)-3-Aminocyclopentanol (Precursor)

Note: This intermediate is often obtained via enzymatic resolution of the racemate or from chiral pool precursors like (-)-Vince lactam.

  • Starting Material: cis-1,4-dibenzylaminocyclopent-2-ene or equivalent chiral precursor.

  • Hydroboration/Oxidation: Standard hydroboration (BH₃·THF) followed by oxidative workup (H₂O₂/NaOH) yields the trans-alcohol.

  • Resolution: If starting from racemate, use Candida antarctica Lipase B (CAL-B) with vinyl acetate to selectively acetylate one enantiomer. Isolate the (1S,3S)-alcohol.

Step 2: N-Protection
  • Dissolve (1S,3S)-3-aminocyclopentanol (1.0 eq) in DCM.

  • Add Et₃N (1.5 eq) and Boc₂O (1.1 eq).

  • Stir at RT for 4 hours.

  • Workup: Wash with 1N HCl, brine, dry over Na₂SO₄. Concentrate to yield (1S,3S)-N-Boc-3-aminocyclopentanol .

Step 3: Deoxyfluorination (Inversion)

Critical Safety Note: Deoxofluor and DAST release HF. Use plastic/Teflon ware if possible and work in a well-ventilated fume hood.

  • Dissolve (1S,3S)-N-Boc-3-aminocyclopentanol (1.0 eq) in anhydrous DCM under N₂ atmosphere.

  • Cool to -78 °C.

  • Add Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 eq) dropwise.

  • Allow to warm to RT slowly overnight. The reaction proceeds via S_N2 attack of fluoride on the activated alcohol, inverting the (3S) center to (3R).

  • Quench: Carefully pour into saturated NaHCO₃ (gas evolution).

  • Purification: Extract with DCM, dry, and purify via silica gel chromatography (Hex/EtOAc) to isolate (1S,3R)-N-Boc-3-fluorocyclopentan-1-amine .

Step 4: Deprotection & Salt Formation
  • Dissolve the N-Boc intermediate in 1,4-dioxane.

  • Add 4M HCl in dioxane (5 eq).

  • Stir at RT for 2-4 hours until TLC shows consumption of starting material.

  • Isolation: The product often precipitates.[1] Dilute with Et₂O, filter the white solid, and wash with cold Et₂O.

  • Drying: Dry under vacuum to yield (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride .

Synthesis Start (1S,3S)-3-Aminocyclopentanol (Trans Isomer) Step1 N-Protection (Boc2O, Et3N) Start->Step1 Inter1 (1S,3S)-N-Boc-Alcohol Step1->Inter1 Step2 Fluorination (Inversion) (Deoxofluor, -78°C) Inter1->Step2 SN2 Inversion Inter2 (1S,3R)-N-Boc-Fluoride (Cis Isomer) Step2->Inter2 Step3 Deprotection (HCl/Dioxane) Inter2->Step3 Final (1S,3R)-3-Fluorocyclopentan-1-amine HCl Step3->Final

Figure 2: Synthetic pathway emphasizing the stereochemical inversion at C3.

Medicinal Chemistry Applications

Bioisosterism

This scaffold is a validated bioisostere for:

  • Proline: The 5-membered ring mimics the pyrrolidine core, while fluorine modulates the ring pucker.

  • Cyclopentylamine: Introduction of fluorine reduces the basicity of the primary amine by 1-2 pKa units (from ~10.6 to ~9.0), which can improve oral bioavailability and blood-brain barrier (BBB) permeability by increasing the fraction of uncharged species at physiological pH.

Case Studies in Drug Discovery
  • Kinase Inhibitors: Used to replace solvent-exposed amines, improving metabolic stability against oxidative deamination.

  • GPCR Ligands: The fixed cis-geometry orients the amine and fluorine vectors to engage specific polar residues in the binding pocket, often enhancing selectivity over off-target receptors.

Handling & Safety Data

Hazard ClassGHS CodeStatement
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage Protocol:

  • Store at 2-8 °C or room temperature in a tightly sealed container.

  • Protect from moisture (hygroscopic).

  • Handle in a fume hood to avoid inhalation of dust.

References

  • ChemicalBook. (2025).[2] Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)- Properties and Safety.[3] Retrieved from

  • National Institutes of Health (NIH) PubChem. (2025). 3,3-Difluorocyclopentan-1-amine hydrochloride (Analogous Safety Data). Retrieved from

  • Google Patents. (2021). Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride (Precursor Synthesis). CN112574046A. Retrieved from

  • CymitQuimica. (2025).[4] (1S,3R)-3-Fluorocyclopentan-1-amine hydrochloride Product Page.[3] Retrieved from

  • ResearchGate. (2024). Conformational preference of fluorocyclopentane and derivatives. Retrieved from

Sources

Technical Guide: Discovery and Synthesis of (1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride CAS: 932706-21-3 (HCl salt) / 1221990-93-0 (Free base) Stereochemistry: cis-1,3-disubstituted cyclopentane Significance: This fluorinated cycloalkylamine serves as a critical chiral building block in medicinal chemistry. The introduction of fluorine at the C3 position of the cyclopentane ring modulates pKa (decreasing basicity of the amine via inductive effects), enhances metabolic stability against oxidative metabolism, and alters lipophilicity (LogD) compared to the non-fluorinated parent. It is a key intermediate in the synthesis of next-generation PARP inhibitors and antiviral agents.

Core Challenge: The synthesis requires precise stereochemical control. The target is the cis-(1S,3R) isomer. Direct nucleophilic fluorination (e.g., using DAST) proceeds via an SN2 mechanism with inversion of configuration . Therefore, the synthesis must originate from the trans-(1S,3S) hydroxy precursor.

Retrosynthetic Analysis

To achieve the cis-(1S,3R) configuration, the retrosynthetic logic relies on the "Inversion Strategy." We disconnect the C-F bond, implying a precursor with an activated leaving group (or hydroxyl) at C3 with the opposite (trans) stereochemistry.

Retrosynthesis cluster_legend Legend Target (1S,3R)-3-Fluorocyclopentan-1-amine HCl (Target: cis-isomer) Protected_Fluoro N-Boc-(1S,3R)-3-fluorocyclopentan-1-amine (Intermediate) Target->Protected_Fluoro Deprotection (HCl) Trans_Alcohol N-Boc-(1S,3S)-3-aminocyclopentanol (Precursor: trans-isomer) Protected_Fluoro->Trans_Alcohol Deoxofluorination (DAST) (Inversion of Configuration) Ketone N-Boc-3-aminocyclopentanone Trans_Alcohol->Ketone Stereoselective Reduction & Resolution Inversion Step Inversion Step

Caption: Retrosynthetic tree demonstrating the requirement for the (1S,3S)-trans alcohol precursor to access the (1S,3R)-cis fluoride via stereochemical inversion.

Detailed Synthesis Protocol

Phase 1: Preparation of trans-(1S,3S)-Precursor

While the cis-(1R,3S)-amino alcohol is widely available (intermediate for Bictegravir), the trans-(1S,3S) isomer required here must be isolated from a reduction mixture or sourced specifically.

Step 1.1: Reduction of N-Boc-3-aminocyclopentanone

  • Reagents: Sodium Borohydride (NaBH4), Methanol.[1]

  • Mechanism: Hydride attack on the ketone. Due to the steric bulk of the N-Boc group, hydride attack occurs from both faces, typically yielding a mixture of cis (major) and trans (minor) alcohols.

  • Protocol:

    • Dissolve N-Boc-3-aminocyclopentanone (1.0 eq) in MeOH (10 mL/g) at 0°C.

    • Add NaBH4 (0.6 eq) portion-wise to maintain temperature <5°C.

    • Stir at 0°C for 1 h, then warm to RT for 2 h.

    • Quench with sat. NH4Cl solution. Extract with EtOAc.

  • Purification: The diastereomers are separable by flash column chromatography (SiO2, Hexane/EtOAc gradient). The trans isomer typically elutes after the cis isomer (polarity dependent).

  • Chiral Resolution: If starting from racemic ketone, the trans-alcohol obtained is racemic ((1S,3S) + (1R,3R)). Resolution is achieved via enzymatic hydrolysis (Lipase PS "Amano") or chiral HPLC to isolate the (1S,3S) enantiomer.

Phase 2: Deoxofluorination (The Critical Step)

This step installs the fluorine atom. Using Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) converts the C-OH to C-F with Walden inversion .

Reaction Logic:

  • Substrate: trans-N-Boc-(1S,3S)-3-aminocyclopentanol.

  • Product: cis-N-Boc-(1S,3R)-3-fluorocyclopentan-1-amine.

Protocol:

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. (Moisture reacts violently with DAST).

  • Dissolution: Dissolve trans-N-Boc-(1S,3S)-3-aminocyclopentanol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Addition: Cool to -78°C (Dry ice/Acetone bath). Add DAST (1.5 eq, 15 mmol) dropwise via syringe.

    • Note: Low temperature prevents elimination (formation of cyclopentene by-products) and controls the exotherm.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to Room Temperature (RT) over 4 hours.

  • Quench (Hazard): Cool back to 0°C. Quench by slow addition of sat. NaHCO3. Caution: Vigorous CO2 evolution and HF generation.

  • Workup: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (10-20% EtOAc in Hexanes).

    • Yield Expectation: 60-75%.

    • Data Check:19F NMR should show a multiplet around -170 to -180 ppm (characteristic of secondary alkyl fluoride).

Phase 3: Deprotection and Salt Formation

Removal of the Boc group to yield the final hydrochloride salt.

Protocol:

  • Dissolve the fluorinated intermediate in 1,4-Dioxane (5 mL/g).

  • Add 4M HCl in Dioxane (5-10 eq) at 0°C.

  • Stir at RT for 3-12 hours. A white precipitate often forms.

  • Isolation: Dilute with Diethyl Ether (Et2O) to maximize precipitation. Filter the solid under N2.

  • Drying: Dry under high vacuum to remove trace HCl.

  • Product: (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride.

Analytical Data & Stereochemical Validation

To certify the (1S,3R) configuration, compare the coupling constants in the 1H NMR of the free base.

ParameterValue / ObservationInterpretation
Appearance White to off-white solidHygroscopic salt
MS (ESI) [M+H]+ = 104.1Consistent with C5H10FN
19F NMR δ -175 ppm (multiplet)Secondary Fluoride
Stereochemistry JH-F couplingsIn cis-1,3-isomers, the pseudo-diequatorial or diaxial conformation affects the H-F coupling width compared to trans. X-ray crystallography of the HCl salt is the gold standard for confirmation.
Melting Point >150°C (dec)Typical for amine HCl salts

Workflow Diagram

SynthesisWorkflow Step1 Start: N-Boc-3-aminocyclopentanone Step2 Reduction (NaBH4) & Resolution Step1->Step2 Step3 Isolate (1S,3S)-Alcohol (Trans Isomer) Step2->Step3 Chiral HPLC/Enz. Step4 Fluorination (DAST) -78°C to RT Step3->Step4 Inversion Step5 Intermediate: (1S,3R)-Fluoro-Boc Step4->Step5 Step6 Deprotection (HCl/Dioxane) Step5->Step6 Final Final Product: (1S,3R)-3-Fluoroamine HCl Step6->Final

Caption: Step-by-step synthesis workflow from ketone precursor to final salt.

Safety & Handling Protocols

DAST (Diethylaminosulfur trifluoride)[2][3][4]
  • Explosion Hazard: DAST can decompose violently at temperatures >90°C. Never heat the neat reagent.

  • Shock Sensitivity: Do not distill residue to dryness.

  • Water Reactivity: Reacts explosively with water to release HF (Hydrofluoric Acid). Always quench at -78°C or 0°C into a bicarbonate solution.

  • PPE: Face shield, chemically resistant gloves (nitrile/neoprene), and fume hood are mandatory.

Hydrofluoric Acid (HF) Management
  • Even trace HF generated during quenching can cause severe burns and systemic toxicity (calcium depletion).

  • First Aid: Keep Calcium Gluconate gel immediately accessible in the workspace.

References

  • Stereoselective Synthesis of Aminocyclopentanols

    • Preparation of (1R,3S)-3-amino-1-cyclopentanol and salt thereof.[2][3] (Patent CN112574046A). Google Patents. Link

  • Deoxofluorination Methodology

    • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination with DAST and Deoxo-Fluor.[4][5] Synthesis, 2002(17), 2561-2578.

  • Compound Data & Properties

    • PubChem CID 68313266 (Analogous structure data). National Center for Biotechnology Information. Link

  • Stereochemical Configuration

    • Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)-. ChemicalBook CAS Database. Link

Sources

Technical Guide: Safety, Handling, and Stability of (1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride

[1]

Executive Summary

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is a high-value chiral building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and GPCR ligands.[1] Its value lies in the specific stereochemical arrangement of the fluorine atom, which modulates pKa and metabolic stability without significantly altering steric bulk.[1]

This guide moves beyond basic Safety Data Sheet (SDS) parameters to address the specific operational challenges of this compound: hygroscopicity , stereochemical preservation , and fluorine-specific combustion hazards .[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The hydrochloride salt form stabilizes the amine, preventing oxidation and reducing volatility.[1] However, it introduces significant hygroscopicity, which can alter stoichiometric precision in coupling reactions.[1]

PropertyData / Description
IUPAC Name (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride
Chemical Formula C₅H₁₀FN[1][2][3][4] · HCl
Molecular Weight 139.60 g/mol
Appearance White to off-white crystalline solid
Solubility High: Water, Methanol, DMSO.[1] Low: Dichloromethane, Hexanes.[1]
Chirality 1S, 3R (Diastereomerically pure)
Melting Point >150°C (Decomposition often occurs before melting)
Hygroscopicity High (Deliquescent in high humidity)

Hazard Identification & Toxicology[1][3][4][6]

While classified similarly to general aliphatic amines, the presence of the fluorine atom and the salt form dictates specific toxicological considerations.[1]

GHS Classification (29 CFR 1910.1200)[1]
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1][2]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][3]

"Beyond the Label" Risks
  • Fluorine Desorption (Thermal): The C-F bond is metabolically and chemically stable under standard conditions.[1] However, combustion or heating above 200°C can release Hydrogen Fluoride (HF) gas, requiring specialized firefighting protocols.[1]

  • Amine Sensitization: Like many cyclic amines, repeated dermal exposure may lead to sensitization.[1] The hydrochloride salt is less volatile than the free base, reducing inhalation risk unless dust is generated.[1]

Strategic Handling Protocol

The following workflow ensures operator safety while maintaining the compound's high purity and stereochemical integrity.

The "Dry-Chain" Workflow

Because the HCl salt is hygroscopic, water uptake is the primary cause of synthesis failure (incorrect stoichiometry).[1]

HandlingWorkflowcluster_storageStorage Phasecluster_handlingActive HandlingStoreStorage<4°C, DesiccatedEquilibrateEquilibrate to RT(Sealed)Store->Equilibrate 1 hour minOpenOpen inLow HumidityEquilibrate->Open Prevent CondensationWeighWeighing(Anti-Static Gun)Open->Weigh Minimize Air TimeDissolveSolubilization(Exothermic Check)Weigh->Dissolve Solvent Addition

Figure 1: The "Dry-Chain" protocol minimizes water uptake.[1] Critical control point: Equilibrating the cold container to room temperature before opening prevents condensation on the solid.

Detailed Methodology
  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving recommended.[1] Inner: Nitrile (4 mil).[1] Outer: Long-cuff Nitrile or Laminate (Silver Shield) if handling solutions >1M.[1]

    • Respiratory: N95/P2 particulate respirator if handling open powder outside a fume hood.[1]

  • Weighing:

    • Use an anti-static gun before weighing.[1] Crystalline HCl salts often carry static charge, causing powder to "jump" and contaminate the balance area.[1]

    • Use a dedicated micro-spatula to avoid cross-contamination with other chiral isomers.[1]

  • Free-Basing (Liberating the Amine):

    • Caution: Neutralizing the HCl salt with strong base (e.g., NaOH, TEA) is exothermic .[1]

    • Protocol: Suspend the salt in the organic solvent (e.g., DCM) first, cool to 0°C, and add the base slowly. This prevents localized heating which could degrade the stereocenter.[1]

Scientific Integrity: Stereochemical Stability

Preserving the (1S,3R) configuration is critical.[1] Epimerization (inversion of chirality) renders the compound useless for asymmetric synthesis.[1]

  • Risk Factor: High temperature + Strong Base.[1]

  • Mechanism: While the C-F bond is robust, the C1-amino proton is acidic.[1] Strong bases can deprotonate the amine, and under harsh conditions (refluxing in alkoxides), transient imine formation or elimination-addition pathways could theoretically scramble the stereocenter.[1]

  • Guideline: Avoid heating >60°C in the presence of strong bases (e.g., NaH, KOtBu).[1] Use mild organic bases (DIPEA, TEA) for coupling reactions at room temperature.[1]

Emergency Response & Waste Management

EmergencyResponseExposureExposure IncidentSkinSkin Contact(Irritation/Burn)Exposure->SkinEyeEye Contact(Severe Irritant)Exposure->EyeInhalInhalation(Dust/Aerosol)Exposure->InhalActionSkinWash 15 min w/ SoapDo NOT scrub (abrasion)Skin->ActionSkinActionEyeFlush 15 minRemove ContactsEye->ActionEyeActionInhalFresh AirObserve for delayed edemaInhal->ActionInhal

Figure 2: Immediate response protocols. Note that while HF is a combustion byproduct, standard amine exposure protocols apply to the unburnt substance.[1]

Firefighting (Fluorine Specifics)
  • Hazard: Thermal decomposition releases HCl and HF .[1]

  • Action: Firefighters must wear Self-Contained Breathing Apparatus (SCBA) with a full face-piece.[1]

  • Media: Dry chemical, CO₂, or water spray.[1] Do not use a solid water stream (may scatter the powder).[1]

Waste Disposal[1]
  • Classification: Halogenated Organic Waste.[1]

  • Segregation: Do not mix with strong oxidizers or acids in the waste stream.[1]

  • Destruction: High-temperature incineration with flue gas scrubbing (to capture HF/HCl) is the required method for final disposal.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 84716542, 3-Fluorocyclohexan-1-amine hydrochloride. (Note: Used as class proxy for fluorinated cyclic amine salts).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[1][3] Guidance on the Application of the CLP Criteria - Fluorinated Compounds. Retrieved from [Link]

Technical Guide: Commercial Sourcing & Verification of (1S,3R)-3-Fluorocyclopentan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, verification, and handling of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride , a critical fluorinated scaffold in modern medicinal chemistry.

Executive Summary: The Fluorine Advantage

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (CAS 932706-21-3 ) is a high-value chiral building block.[1][2] Its strategic importance lies in the fluorine effect : the ability of the fluorine atom to modulate the pKa of the amine (reducing basicity), enhance lipophilicity (LogP), and induce specific ring conformations via the gauche effect.

This guide addresses the primary challenge in sourcing this compound: Stereochemical Ambiguity . With multiple chiral centers, the market is flooded with racemates and incorrect diastereomers (e.g., trans vs. cis).[2] This document provides a self-validating protocol to ensure you acquire the correct (1S,3R) cis-isomer .

Chemical Identity & Specifications

Before engaging suppliers, the target specifications must be locked to prevent "scaffold hopping" errors during synthesis.

AttributeSpecificationTechnical Note
IUPAC Name (1S,3R)-3-fluorocyclopentan-1-amine hydrochlorideRelative Stereochemistry: cis
CAS Number 932706-21-3 Critical: Do not confuse with trans isomer (CAS 2567489-50-1)
Molecular Formula C₅H₁₁ClF NMW: 139.60 g/mol
Chiral Purity ≥ 98% ee (enantiomeric excess)Essential to prevent late-stage separation costs.[1][2][3][4]
Chemical Purity ≥ 97% (HPLC/NMR)Major impurities: Des-fluoro analogs, elimination products (cyclopentenyl amines).[1][2]
Appearance White to off-white hygroscopic solidYellowing indicates oxidation or free-base degradation.[1][2]

Sourcing Landscape: Supplier Tiering

The market for fluorinated aliphatics is segmented. Generalist catalog houses often re-sell from specialized synthesis labs.

Tier 1: Validated Originators (Recommended)

These suppliers typically hold internal synthesis routes (e.g., DAST deoxofluorination of chiral alcohols) and provide authentic batch-specific data.[2]

  • Toronto Research Chemicals (TRC): High reliability for specific stereoisomers.

  • Activate Scientific: Strong catalog for fluorinated building blocks.

  • Enamine / ChemSpace: Global leaders in building block synthesis; often the primary source for "in-stock" listings.[1]

Tier 2: Aggregators & Re-packagers[1][2]
  • Sigma-Aldrich / MilliporeSigma: Reliable but often carries a significant markup and longer lead times for non-core catalog items.[1]

  • Combi-Blocks: Excellent for bulk, but verify CoA carefully for cis/trans ratios.[1][2]

Tier 3: Spot Market (High Risk)[1][2]
  • Various listings on ChemicalBook or Echemi (e.g., Shanghai Fluoking, specialized local labs).[2]

  • Risk: High probability of receiving the racemate or the thermodynamically more stable trans isomer labeled as cis. Mandatory full QC required. [1][2]

Quality Assurance Protocol (The "Self-Validating" System)

Trusting a Certificate of Analysis (CoA) for fluorinated chiral amines is insufficient. You must implement an incoming QC workflow.

A. Structural Verification (NMR)

The fluorine atom provides a unique handle for verification.

  • ¹H-NMR (D₂O): Confirm the integer proton count. Look for the characteristic geminal coupling of the proton attached to the C3-F carbon (multiplet, typically

    
     5.0–5.3 ppm).
    
  • ¹⁹F-NMR (Decoupled):

    • Single Peak: Indicates a single diastereomer.

    • Double Peak: Indicates a mixture of cis and trans diastereomers.

    • Note: ¹⁹F-NMR cannot distinguish enantiomers ((1S,3R) vs (1R,3S)), but it effectively flags diastereomeric impurities.[2]

B. Stereochemical Verification (Chiral HPLC)

Since aliphatic amines lack a strong UV chromophore, direct chiral HPLC is difficult.

  • Method: Derivatization with FDAA (Marfey’s Reagent) or GITC .

  • Protocol:

    • React 1 mg sample with FDAA in acetone/NaHCO₃.

    • Inject onto a standard C18 column.

    • The diastereomeric derivatives (L-FDAA-1S,3R vs L-FDAA-1R,3S) will separate on a standard achiral column, allowing precise ee determination.[1][2]

Visualizing the Validation Workflow

The following diagram outlines the decision logic for accepting or rejecting a batch.

SupplierValidation Start Incoming Shipment (1S,3R)-3-fluoro... HCl VisualCheck Visual Inspection (White Solid?) Start->VisualCheck H_NMR 1H-NMR & 19F-NMR (D2O) VisualCheck->H_NMR Pass Decision1 Single 19F Peak? H_NMR->Decision1 Reject_Diast REJECT: Diastereomeric Mix Decision1->Reject_Diast No (Split Peak) Deriv Derivatization (Marfey's Reagent) Decision1->Deriv Yes HPLC Reverse Phase HPLC (Diastereomer Separation) Deriv->HPLC Decision2 Purity > 98%? HPLC->Decision2 Reject_Enant REJECT: Wrong Enantiomer Decision2->Reject_Enant No Approve APPROVE Release to Chemistry Decision2->Approve Yes

Figure 1: Incoming Quality Control (IQC) Decision Tree for Fluorinated Chiral Amines.

Handling & Stability

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Absorption of atmospheric water will alter the stoichiometry, leading to errors in reaction equivalents.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Free-Basing: If the free amine is required, generate it in situ using a scavenger base (e.g., Polymer-supported Carbonate) to avoid volatility losses, as low-molecular-weight fluorinated amines can be volatile.[1][2]

References

  • Toronto Research Chemicals (TRC). cis-3-Fluorocyclopentan-1-amine Hydrochloride Product Page. Retrieved from [2]

  • ChemicalBook. CAS 932706-21-3 Data & Suppliers. Retrieved from [2]

  • PubChem. Compound Summary: 3-fluorocyclopentan-1-amine hydrochloride.[1][2][3] Retrieved from [2]

  • Zhou, Y. et al. (2016). Tactical Applications of Fluorine in Drug Design. Journal of Medicinal Chemistry.
  • Bhushan, R. & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantioselection.

Sources

Methodological & Application

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

A Versatile Building Block for Modern Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride building block represents a confluence of several desirable features for the medicinal chemist: a conformationally restricted carbocycle, stereospecific functionalization, and the unique physicochemical modulations imparted by a fluorine atom.

The cyclopentyl moiety serves as a rigid, three-dimensional scaffold, offering a distinct vector for substituent placement compared to more flexible acyclic or common aromatic systems. This defined stereochemistry—(1S,3R)—is critical for achieving precise, high-affinity interactions with chiral biological targets such as enzyme active sites or receptor binding pockets.

The introduction of fluorine at the 3-position is the key design element. Fluorine's high electronegativity can significantly alter the local electronic environment, most notably by lowering the pKa of the proximal amine group. This modulation can be crucial for optimizing a compound's ionization state at physiological pH, thereby influencing its solubility, permeability, and potential for off-target interactions (e.g., hERG channel binding). Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidative metabolism and can participate in favorable protein-ligand interactions, including hydrogen bonding and dipole-dipole interactions.[1]

This guide provides a detailed overview of the properties of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride and presents robust, field-proven protocols for its application in key synthetic transformations central to drug development.

Physicochemical and Handling Properties

Proper handling and storage are paramount for ensuring the integrity of this chiral building block. The hydrochloride salt form enhances stability and simplifies handling compared to the free amine.

PropertyValueSource
Chemical Name (1S,3R)-3-fluorocyclopentan-1-amine hydrochlorideN/A
CAS Number 932706-21-3[2][3]
Molecular Formula C₅H₁₁ClFN[3]
Molecular Weight 139.60 g/mol [3]
Appearance White to off-white solid[3]
Purity Typically ≥97%[2][3]
Storage Conditions Store at room temperature, keep dry and cool.[3]

Application in Medicinal Chemistry: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application for novel chiral amines is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes.[4][5][6][7] DPP-4 inhibitors prevent the degradation of incretin hormones, thereby prolonging their insulin-stimulating effects.[6][8] Many potent DPP-4 inhibitors, such as Sitagliptin, feature a primary amine that forms critical interactions within the S2 subsite of the enzyme.[9][10][11][12]

The (1S,3R)-3-fluorocyclopentylamine scaffold is an excellent candidate for generating novel DPP-4 inhibitors. The fluorinated cyclopentyl group can occupy the S1 pocket, while the primary amine engages with key residues like Glu205, Glu206, and Tyr662 in the S2 pocket. The fluorine atom's influence on the amine's pKa can fine-tune this interaction, potentially improving binding affinity and selectivity.

Below is a representative synthetic workflow illustrating how this building block can be incorporated to form a core fragment of a potential DPP-4 inhibitor.

G cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Process cluster_3 Product SM1 (1S,3R)-3-fluorocyclopentan-1-amine HCl Coupling Amide Coupling (HATU, DIEA, DMF) SM1->Coupling SM2 Heterocyclic Carboxylic Acid (e.g., Triazolopiperazine derivative) SM2->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Reaction Quench Purify Chromatography Workup->Purify Product DPP-4 Inhibitor Core Scaffold Purify->Product

Caption: Hypothetical synthesis of a DPP-4 inhibitor scaffold.

Experimental Protocols

The primary amine of (1S,3R)-3-fluorocyclopentan-1-amine serves as a versatile nucleophile for forming key bonds in medicinal chemistry. The following protocols detail two fundamental and widely used transformations: amide coupling and reductive amination.

Protocol 1: Standard Amide Bond Formation via HATU Coupling

This protocol describes the coupling of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride with a generic carboxylic acid. HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered substrates.[13]

Causality Behind Choices:

  • Amine Salt: The starting material is a hydrochloride salt. A non-nucleophilic base (DIEA) is required in excess (≥2 equivalents) to first neutralize the HCl salt and then to facilitate the coupling reaction.

  • Activation: The carboxylic acid is activated by HATU to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the free amine.[13][14]

  • Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this reaction, ensuring all components remain in solution.

  • Temperature: The reaction is initiated at 0°C to control the initial rate of acid activation and then allowed to warm to room temperature to drive the reaction to completion.

Materials and Reagents:

  • (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, standard glassware

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the Carboxylic Acid (1.1 eq) and HATU (1.2 eq).

  • Dissolution: Add anhydrous DMF (to make a ~0.1 M solution based on the amine). Stir the mixture at room temperature for 5 minutes until all solids are dissolved.

  • Activation & Cooling: Cool the flask to 0°C using an ice-water bath. Add DIEA (2.5 - 3.0 eq) dropwise. Stir the solution at 0°C for 15-20 minutes. This pre-activation step is crucial for forming the active ester.[15]

  • Amine Addition: In a separate vial, dissolve (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

G start Start step1 Dissolve Acid & HATU in anhy. DMF start->step1 step2 Cool to 0°C Add DIEA Stir 15 min (Pre-activate) step1->step2 step3 Add Amine·HCl solution step2->step3 step4 Warm to RT Stir 4-16h (Monitor by LCMS/TLC) step3->step4 step5 Dilute w/ EtOAc Aqueous Workup (NaHCO₃, H₂O, Brine) step4->step5 step6 Dry (MgSO₄) Concentrate step5->step6 step7 Purify via Flash Chromatography step6->step7 end Final Product (Amide) step7->end

Caption: General workflow for HATU-mediated amide coupling.

Protocol 2: Reductive Amination with a Ketone/Aldehyde

This protocol forms a C-N bond by reacting the amine with a carbonyl compound to form an imine (or enamine) intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for this transformation as it tolerates a wide range of functional groups and does not reduce the starting carbonyl.

Causality Behind Choices:

  • Base: A base (DIEA) is used to liberate the free amine from its hydrochloride salt.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents that are compatible with the reducing agent and effectively dissolve the reactants.

  • Reducing Agent: STAB is chosen for its mildness. It is less reactive than NaBH₄ and does not require acidic conditions, which could cause side reactions. Its steric bulk often provides good diastereoselectivity.

  • Procedure: All components are typically mixed together. The formation of the imine/enamine is the rate-limiting step, and its equilibrium with the starting materials is constantly shifted as the iminium ion is irreversibly reduced by STAB.

Materials and Reagents:

  • (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • N,N-Diisopropylethylamine (DIEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (1.0 eq), the Aldehyde or Ketone (1.1 eq), and anhydrous DCM (to make a ~0.1-0.2 M solution).

  • Free Amine Generation: Add DIEA (1.2 eq) to the suspension and stir at room temperature for 20-30 minutes. The mixture should become a clear solution as the free amine is formed.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5-10 minutes. Note: The reaction may be slightly exothermic.

  • Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor for the disappearance of starting materials by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude secondary amine product by flash column chromatography (often on silica gel, sometimes requiring pre-treatment with triethylamine in the eluent to prevent streaking).

Conclusion

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is a high-value building block for medicinal chemists aiming to leverage the benefits of fluorination and conformational constraint in their drug design campaigns. Its defined stereochemistry and the predictable electronic influence of the fluorine atom make it an ideal tool for systematically exploring structure-activity relationships and optimizing drug candidates. The robust protocols provided herein for amide coupling and reductive amination serve as a reliable foundation for the incorporation of this versatile scaffold into a wide array of molecular targets.

References

  • Vertex AI Search. (n.d.). (1S,3R)-3-amino-cyclohexanol Hydrochloride CAS 1279032-31-3.
  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Proactive Molecular Research. (n.d.). (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride.
  • Google Patents. (n.d.). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • BLD Pharm. (n.d.). (1R,3S)-3-Aminocyclopentanol hydrochloride | 1279032-31-3.
  • Fluorochem. (n.d.). 3-FLUOROCYCLOPENTAN-1-AMINE HYDROCHLORIDE.
  • Echemi. (n.d.). (1R,3R)-3-Fluorocyclopentan-1-amine hydrochloride.
  • PubChem. (n.d.). 3,3-Difluorocyclopentan-1-amine hydrochloride.
  • ChemicalBook. (n.d.). Cyclopentanamine, 3-fluoro-, hydrochloride (1:1), (1S,3R)- | 932706-21-3.
  • RSC Publishing. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation.
  • PMC - NIH. (n.d.). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects.
  • OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
  • Reddit. (2022). amide coupling help : r/Chempros.
  • PMC - NIH. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor.
  • ScholarWorks. (n.d.). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.
  • ResearchGate. (n.d.). (PDF) Synthesis of Sitagliptin.
  • Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.
  • ACS. (n.d.). Use of Transaminase Towards Greener Manufacturing of Sitagliptin.
  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
  • Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors.
  • PMC - NIH. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.
  • ResearchGate. (n.d.). Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization | Request PDF.
  • ChemRxiv. (n.d.). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery.
  • Google Patents. (2013). WO2013114173A1 - A novel process for the preparation of sitagliptin.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • PubMed. (n.d.). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene.
  • PubMed Central. (2022). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines.

Sources

Application Note & Protocols: Strategies for Amide Bond Formation with (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formation of amide bonds is a cornerstone reaction in medicinal chemistry and drug development, essential for assembling complex molecular architectures.[1][2] This guide provides a detailed examination of the reaction conditions for coupling (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride, a valuable chiral building block, with a range of carboxylic acids. We will move beyond simple procedural lists to explore the underlying chemical principles, offering a rationale for reagent selection and process optimization. This document details two robust protocols—a standard, cost-effective method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a high-efficiency protocol for more challenging substrates using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). These methodologies are designed to provide researchers with a reliable framework for achieving high yields and purity in their synthetic campaigns.

Foundational Principles for Successful Coupling

A successful amide coupling reaction hinges on understanding the specific characteristics of the substrates and the mechanism of the chosen reagents. The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, which are often incompatible with complex molecules.[3] Therefore, the process universally involves the "activation" of the carboxylic acid to facilitate nucleophilic attack by the amine.

The Primary Challenge: Coupling an Amine Hydrochloride Salt

The title compound, (1S,3R)-3-fluorocyclopentan-1-amine, is supplied as a hydrochloride salt to enhance its stability and shelf-life. In this form, the amine's lone pair of electrons is protonated, rendering it non-nucleophilic and incapable of participating in the coupling reaction.

The first and most critical step is the in situ liberation of the free amine. This is achieved by adding a non-nucleophilic organic base. The base performs two essential functions:

  • Neutralization: It neutralizes the hydrochloride salt to release the free, nucleophilic amine.

  • Carboxylate Formation: For many coupling mechanisms, particularly those involving uronium or phosphonium salts, the base also deprotonates the carboxylic acid, forming a carboxylate anion that initiates the activation sequence.[1][4]

A common choice for this role is a tertiary amine like N,N-diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (TEA). Stoichiometrically, at least one equivalent of base is required to neutralize the amine salt. However, it is standard practice to use 2-3 equivalents to also facilitate the coupling reaction itself and drive the equilibrium forward.[5]

Substrate Profile: (1S,3R)-3-fluorocyclopentan-1-amine

Understanding the unique features of this amine is key to selecting the appropriate reaction conditions.

  • Stereochemistry: The defined (1S,3R) stereochemistry is a critical feature that must be preserved. Most modern coupling conditions are designed to be mild to prevent epimerization, especially if the carboxylic acid partner has a chiral center at the α-position.[6]

  • Steric Hindrance: As a secondary amine attached to a cyclopentyl ring, it presents moderate steric bulk. This can slow down the rate of reaction compared to a primary linear amine, sometimes necessitating more powerful coupling reagents or longer reaction times.[7][8]

  • Electronic Effects: The fluorine atom at the 3-position is electron-withdrawing. This effect can slightly decrease the nucleophilicity (basicity) of the amine nitrogen, potentially making it a less reactive nucleophile. For challenging couplings, a more potent activation strategy may be required.

A Comparative Guide to Coupling Reagents

The choice of coupling reagent is the most significant variable in the reaction setup. The ideal reagent should provide high yields, fast reaction times, and minimal side reactions, particularly racemization.[8][]

Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICForms an O-acylisourea intermediate, which is then attacked by the amine.[10]Cost-effective; water-soluble byproducts (for EDC) are easily removed.[11]Lower reactivity with hindered substrates; risk of racemization without additives.
Uronium/Aminium Salts HATU, HBTU, HCTUForms a highly reactive activated ester (e.g., OAt-ester for HATU).[4][12]High efficiency, fast reactions, excellent for hindered substrates, low racemization risk.[8]Higher cost; byproducts require chromatographic removal.
Phosphonium Salts PyBOP, PyAOPForms a reactive phosphonium-activated ester.High reactivity, similar to uronium salts; does not react with the free amine component.[1]Can be less stable than uronium salts; higher cost.

For coupling with (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride, EDC (often with an additive like HOBt) represents a reliable and economical first choice for simple carboxylic acids. For more sterically demanding or electronically deactivated carboxylic acids, or when yields with EDC are suboptimal, HATU is the reagent of choice for its superior reactivity.[7][8]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Carbodiimide Coupling using EDC/HOBt

This protocol is a robust and widely used method suitable for a broad range of carboxylic acids. The addition of HOBt (1-Hydroxybenzotriazole) forms an active ester intermediate that increases efficiency and suppresses potential racemization.[10]

Materials:

  • (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄)

Stoichiometry Table:

ReagentEquivalents
Carboxylic Acid1.0
(1S,3R)-3-fluorocyclopentan-1-amine HCl1.1
EDC·HCl1.2
HOBt1.2
DIPEA2.5 - 3.0

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Add EDC·HCl (1.2 eq) to the reaction mixture as a solid, in one portion.

  • Add DIPEA (2.5-3.0 eq) dropwise to the cold solution. A mild exotherm may be observed.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting starting material (typically the carboxylic acid).

Work-up and Purification:

  • If DMF was used, dilute the reaction mixture with ethyl acetate and wash extensively with water (3x) and then brine (1x) to remove the DMF and urea byproducts. If DCM was used, it can be diluted with more DCM and washed directly.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is typically purified by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Uronium Salt Coupling using HATU

This protocol is recommended for sterically hindered or electron-poor substrates where the EDC/HOBt method may be sluggish or provide low yields. The key to success is the pre-activation of the carboxylic acid before the addition of the amine.[13][14]

Materials:

  • (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents

Stoichiometry Table:

ReagentEquivalents
Carboxylic Acid1.0
(1S,3R)-3-fluorocyclopentan-1-amine HCl1.1
HATU1.1
DIPEA2.5 - 3.0

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Add DIPEA (2.0 eq) dropwise and stir the mixture at room temperature for 15-30 minutes. This is the pre-activation step , where the OAt-active ester is formed.[4][12] The solution may change color (often to yellow).

  • In a separate vial, dissolve (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (1.1 eq) in a small amount of DMF and add the remaining portion of DIPEA (0.5-1.0 eq) to generate the free amine.

  • Add the amine solution from step 4 to the pre-activated acid mixture from step 3.

  • Stir the reaction at room temperature for 2-6 hours. Reactions are often complete much faster than with EDC.

  • Reaction Monitoring: Monitor by TLC or LC-MS for the disappearance of the carboxylic acid.

Work-up and Purification: The work-up procedure is identical to that described in Protocol 1. Dilute with ethyl acetate, wash with water and brine to remove DMF and byproducts, dry the organic layer, and concentrate. Purify the crude residue by flash column chromatography.

Workflow and Mechanistic Diagrams

A generalized workflow for the coupling reaction provides a clear overview of the process.

G cluster_setup Reaction Setup cluster_activation Activation cluster_coupling Coupling & Product Formation A Amine HCl + Base (e.g., DIPEA) B Free Amine A->B Neutralization F Nucleophilic Attack B->F B->F C Carboxylic Acid E Activated Acid Intermediate C->E D Coupling Reagent (e.g., HATU/EDC) D->E E->F E->F G Final Amide Product F->G H Byproducts F->H

Caption: General workflow for amide coupling with an amine hydrochloride.

The mechanisms for EDC/HOBt and HATU highlight the different intermediates involved in the activation of the carboxylic acid.

G cluster_edc EDC/HOBt Mechanism A R-COOH + EDC B O-Acylisourea (unstable) A->B C HOBt-Ester (activated) B->C + HOBt E Amide C->E D Amine D->E G cluster_hatu HATU Mechanism A R-COO⁻ + HATU B OAt-Ester (highly reactive) A->B D Amide B->D C Amine C->D

Caption: Simplified HATU activation pathway.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient base to free the amine HCl. 2. Inactive coupling reagent (hydrolyzed). 3. Substrates are too sterically hindered for the chosen reagent. 4. Insufficient reaction time.1. Ensure at least 2.5 equivalents of base are used. 2. Use a fresh bottle of coupling reagent. 3. Switch from EDC/HOBt to a more powerful reagent like HATU or PyBOP. 4. Extend reaction time and monitor by LC-MS.
Multiple Byproducts 1. Side reaction of amine with HATU (if amine is not added last). 2. Epimerization of an α-chiral acid. 3. Self-condensation of the carboxylic acid (anhydride formation).1. For HATU couplings, always pre-activate the acid before adding the amine. 2. Run the reaction at 0 °C to room temperature; ensure HOBt or another racemization suppressant is used. 3. Use the correct stoichiometry; avoid a large excess of the carboxylic acid.
Difficult Purification 1. Water-soluble byproducts (EDC-urea, HOBt, DIPEA salts) remain. 2. Product is co-eluting with starting material.1. Perform a thorough aqueous work-up, including washes with water, mild acid (e.g., 1M HCl if product is stable), and base (e.g., NaHCO₃). 2. Optimize chromatography conditions (try a different solvent system or gradient).

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, Royal Society of Chemistry. [Link]

  • Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Chemistry of Amides. Chemistry LibreTexts. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. ResearchGate. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health (NIH). [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. pubs.acs.org. [Link]

  • HATU. Wikipedia. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. [Link]

  • the preparation of amides. Chemguide. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • HATU coupling - what's the best order? Reddit. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • (1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine hcl. PubChem. [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. [Link]

  • Amide coupling. Reddit. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]

  • Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. [Link]

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. National Institutes of Health (NIH). [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • 3,3-Difluorocyclopentan-1-amine hydrochloride. PubChem. [Link]

Sources

incorporation of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride into peptide scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Incorporation of (1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride into Peptide Scaffolds

Abstract & Strategic Rationale

The incorporation of fluorinated cycloalkanes into peptide scaffolds is a high-impact strategy in modern peptidomimetic drug design.[1][2] (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (CAS: 1780621-94-4) serves as a critical bioisostere and conformational constraint.[1][2] Unlike flexible linear alkyl amines, the cyclopentane ring restricts the conformational space of the peptide terminus or side chain, while the C3-fluorine atom introduces a polarized hydrophobic sector, modulating lipophilicity (


) and metabolic stability without significantly increasing steric bulk compared to a methyl group.[2]

This guide details the protocols for incorporating this building block as a C-terminal capping group or a side-chain modification . The specific (1S,3R) stereochemistry (cis-configuration) is essential for defining the spatial vector of the amide bond relative to the fluorine dipole, often used to target specific hydrophobic pockets in GPCRs and proteases.[2]

Chemical Properties & Handling

PropertySpecification
Compound (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride
Formula

MW 139.60 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, DMF, Methanol; Sparingly soluble in DCM (as salt)
Hygroscopicity Moderate; store under desiccated conditions at -20°C
Stereochemistry cis-1,3-substitution pattern

Handling Directive: As a primary amine hydrochloride salt, the compound is stable but non-nucleophilic until neutralized.[2] Successful coupling requires the in situ release of the free base using a tertiary amine (DIPEA or NMM) in a stoichiometric excess of 2.0–3.0 equivalents relative to the salt.

Application Protocols

Protocol A: Post-Cleavage Solution Phase C-Terminal Coupling

Best for: Capping the C-terminus of a peptide synthesized on acid-sensitive resin (e.g., 2-Chlorotrityl).[1][2]

Rationale: Direct coupling of an amine to a resin-bound peptide is impossible using standard linkers (which attach via the C-terminus).[1][2] Therefore, the peptide must be synthesized as a protected fragment with a free C-terminal carboxylic acid, cleaved, and then coupled to the amine in solution.[2]

Reagents:

  • Protected Peptide Fragment (C-terminal COOH, side chains protected).[1][2]

  • (1S,3R)-3-fluorocyclopentan-1-amine HCl (1.5 eq).[1][2]

  • Coupling Reagent: HATU (1.5 eq) or PyBOP (1.5 eq).[2]

  • Base: N,N-Diisopropylethylamine (DIPEA) (4.0 eq).[1][2]

  • Solvent: Anhydrous DMF or DMF/DCM (1:1).[2]

Step-by-Step Workflow:

  • Peptide Assembly: Synthesize the peptide on 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Mild Cleavage: Treat resin with 1% TFA in DCM (10 x 2 min) to cleave the peptide from the resin while keeping side-chain protecting groups (Boc, tBu, Trt, Pbf) intact.[2] Neutralize the filtrate immediately with Pyridine to prevent premature deprotection.[2] Concentrate to obtain the Protected Peptide Acid .[2]

  • Activation: Dissolve the Protected Peptide Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.5 eq) and DIPEA (2.0 eq). Stir for 2 minutes to activate the carboxylate (formation of O-At ester).

  • Amine Addition: Add (1S,3R)-3-fluorocyclopentan-1-amine HCl (1.5 eq) followed immediately by an additional portion of DIPEA (2.0 eq) to neutralize the HCl salt.

    • Critical Note: The second portion of DIPEA is vital.[2] The first portion activates the acid; the second frees the amine.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (shift in mass corresponding to +103 Da vs. acid).[1][2]

  • Workup: Dilute with EtOAc, wash with 5%

    
    , sat. 
    
    
    
    , and Brine.[2] Dry over
    
    
    .[2][3]
  • Global Deprotection: Treat the coupled product with TFA/TIPS/H2O (95:2.5:2.5) for 2–3 hours to remove side-chain protection.[1][2] Precipitate in cold diethyl ether.

Protocol B: On-Resin Side-Chain Modification

Best for: Introducing the fluorinated motif onto an Aspartate or Glutamate side chain.[1][2]

Rationale: This method allows the amine to be introduced while the peptide is still anchored to the solid phase, utilizing orthogonal protecting groups.

Reagents:

  • Resin-bound peptide containing Fmoc-Glu(ODmab)-OH or Fmoc-Glu(O-2-PhiPr)-OH .[1][2]

  • (1S,3R)-3-fluorocyclopentan-1-amine HCl.[1][2]

  • Hydrazine hydrate (for Dmab removal).[2]

Step-by-Step Workflow:

  • Selective Deprotection: Treat the resin (swollen in DCM) with 2% Hydrazine monohydrate in DMF (3 x 10 min) to remove the Dmab protecting group from the Glutamate side chain, revealing the free carboxylate. Wash resin thoroughly with DMF/DCM/MeOH.[2]

  • Salt Neutralization (Pre-activation step): In a separate vial, dissolve (1S,3R)-3-fluorocyclopentan-1-amine HCl (5.0 eq) in DMF and add DIPEA (5.0 eq). Vortex for 1 min.

  • Coupling: Add a solution of PyBOP (5.0 eq), HOBt (5.0 eq), and DIPEA (5.0 eq) to the resin.[2] Immediately add the neutralized amine solution.[2]

  • Incubation: Shake at RT for 4–6 hours. The steric hindrance of the resin-bound side chain requires longer coupling times and powerful reagents (PyBOP/HOAt is preferred over DIC).[2]

  • QC: Perform a mini-cleavage of a resin sample to verify mono-amidation via LC-MS.

Visualization of Workflows

Figure 1: Strategic Incorporation Pathways

PeptideCoupling Start Target Design Choice Incorporation Site? Start->Choice PathA C-Terminal Capping Choice->PathA Terminus PathB Side-Chain Modification Choice->PathB Internal StepA1 Synthesize on 2-CTC Resin (Acid Labile Linker) PathA->StepA1 StepB1 Synthesize on Rink Amide Use Fmoc-Glu(ODmab)-OH PathB->StepB1 StepA2 Mild Cleavage (1% TFA) Retain Side-Chain PG StepA1->StepA2 StepA3 Solution Coupling (HATU + Amine HCl + DIPEA) StepA2->StepA3 Final Global Deprotection & HPLC StepA3->Final StepB2 Selective Deprotection (2% Hydrazine) StepB1->StepB2 StepB3 On-Resin Coupling (PyBOP + Amine HCl + DIPEA) StepB2->StepB3 StepB3->Final

Caption: Decision tree for incorporating (1S,3R)-3-fluorocyclopentan-1-amine based on peptide topology.

Technical Insights & Troubleshooting

Stereoelectronic Effects

The (1S,3R) configuration places the fluorine atom and the amine in a cis-relationship.[2] Upon amidation, the cyclopentane ring typically adopts an envelope conformation to minimize 1,3-diaxial interactions.[2]

  • Impact: This locks the attached peptide backbone into a restricted vector, often enhancing binding affinity by reducing the entropic penalty of binding.

  • NMR Signature: In

    
     NMR, the signal for the 3-fluoro group typically appears around -170 to -180 ppm (referenced to 
    
    
    
    ).[1][2] A distinct splitting pattern (doublet of multiplets) confirms the preservation of stereochemistry; racemization (rare for the amine, but possible for the anchoring amino acid) would result in peak broadening or splitting.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Solution Phase) Incomplete neutralization of HCl salt.Ensure DIPEA is

eq relative to the amine salt.[2] Pre-mix amine and base before adding to activated ester.[2]
Racemization of C-term AA Over-activation of the peptide acid.[1][2]Use HOAt/HATU which suppresses racemization better than HBTU.[2] Avoid excess base during the activation step (add base to acid first, then amine).[2]
Precipitation Peptide fragment insolubility.[2]Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add chaotropic salts (LiCl) if aggregation occurs.[2]
Double Addition (+206 Da) Not possible with this mono-amine.[1][2]If mass spectrum shows +206, check for impurities in the amine source (e.g., diamines) or side-reaction with unprotected side chains.[2]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link

  • Qiu, X. L., & Qing, F. L. (2011).[2] Recent advances in the synthesis of fluorinated amino acids.[2][4][5] European Journal of Organic Chemistry, 2011(18), 3261-3278.[2] Link[2]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[2] Amino acid-protecting groups.[1][2][3][6][7] Chemical Reviews, 109(6), 2455-2504.[1][2] Link[2]

  • Bachem. (2024).[2][8] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Sigma-Aldrich. (2024).[1][2] Peptide Resin Loading Protocols. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate and resolve common solubility issues encountered during experimental work. Drawing upon fundamental physicochemical principles and established laboratory practices, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful application of this valuable chemical entity in your research and development endeavors.

Understanding the Molecule: Physicochemical Properties

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is a chiral, fluorinated cycloalkylamine salt. Its solubility is governed by a combination of its structural features: the amine group, the cyclopentyl ring, the fluorine substituent, and its salt form.

PropertyValue/DescriptionImpact on Solubility
Molecular Formula C₅H₁₁ClFN-
Molecular Weight 139.60 g/mol [1][2][3]Influences molar concentration calculations.
Appearance White to off-white solid[2]Indicates the physical state at room temperature.
LogP ~0.16[1]A low LogP value suggests a degree of hydrophilicity, but the cyclopentyl ring adds nonpolar character.
Form Hydrochloride saltAs a salt of a weak base and a strong acid, its aqueous solubility is expected to be highly pH-dependent.[4]
Fluorine Substituent C-F bond at the 3-positionThe electronegative fluorine atom can lower the basicity (pKa) of the amine group through an inductive effect, which in turn affects its ionization and solubility profile.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common solubility challenges in a question-and-answer format, providing both theoretical explanations and practical, step-by-step protocols.

Aqueous Solubility Issues

Question 1: I'm having trouble dissolving (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride in neutral water or phosphate-buffered saline (PBS) at pH 7.4. What is the underlying issue?

Answer: The primary reason for poor solubility in neutral or slightly basic aqueous solutions is the equilibrium between the protonated (ammonium salt) and deprotonated (free amine) forms of the molecule. As a hydrochloride salt, the amine is protonated (-NH₃⁺). This ionic form is generally water-soluble. However, in a neutral or basic environment, the equilibrium shifts towards the neutral, free amine form (-NH₂), which is significantly less polar and thus less soluble in water.

The fluorine atom on the cyclopentyl ring is electron-withdrawing, which is known to decrease the basicity of the amine.[5] For typical alkylamines, the pKa of the conjugate acid is around 10-11. The presence of a fluorine atom two carbons away (in the beta position) can lower this pKa by approximately 1.5-2.0 units. Therefore, we can estimate the pKa of (1S,3R)-3-fluorocyclopentan-1-ammonium to be in the range of 8.5-9.5. According to the Henderson-Hasselbalch equation, at a pH of 7.4, a significant portion of the compound will exist as the less soluble free amine, leading to dissolution problems.

dot

pH_Solubility_Equilibrium Protonated (1S,3R)-3-fluorocyclopentan-1-ammonium (R-NH₃⁺) High Water Solubility Deprotonated Free Amine (R-NH₂) Low Water Solubility Protonated->Deprotonated Deprotonated->Protonated

Caption: pH-dependent equilibrium of the amine salt.

Question 2: How can I improve the aqueous solubility for my biological assay?

Answer: The most effective strategy is to lower the pH of your solvent. By maintaining a pH well below the estimated pKa of the amine (e.g., pH 4-6), you can ensure that the compound remains predominantly in its protonated, water-soluble ammonium salt form.

Experimental Protocol: Preparing an Aqueous Stock Solution
  • Initial Solvent: Start with deionized water or a buffer with a naturally low pH (e.g., citrate buffer). Avoid starting with neutral or high pH buffers like PBS (pH 7.4) or Tris (pH > 7.5).

  • Weighing: Accurately weigh the desired amount of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride.

  • Initial Dissolution Attempt: Add the solid to approximately 80% of your final desired volume of the acidic buffer or water. Stir or vortex the solution.

  • pH Adjustment (if necessary): If the solid does not fully dissolve, check the pH of the suspension. Slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring until the solid dissolves completely. A clear solution indicates that the compound is fully protonated and solubilized. A final pH in the range of 5.0-6.5 is often sufficient and biocompatible for many cell-based assays. A similar fluorinated compound for PET imaging was successfully formulated in saline at a pH of 6-7.

  • Final Volume Adjustment: Once the solid is fully dissolved, add the initial solvent to reach your final target volume and mix thoroughly.

  • Sterilization (if required): For sterile applications, filter the final solution through a 0.22 µm syringe filter.

dot

Aqueous_Solubilization_Workflow Start Start with Solid Compound AddSolvent Add 80% of final volume of acidic buffer (pH < 7) Start->AddSolvent Stir Stir / Vortex AddSolvent->Stir CheckDissolution Fully Dissolved? Stir->CheckDissolution AdjustpH Add dilute HCl dropwise until dissolved CheckDissolution->AdjustpH No FinalVolume Adjust to final volume CheckDissolution->FinalVolume Yes AdjustpH->Stir Filter Sterile Filter (0.22 µm) FinalVolume->Filter End Ready-to-use Stock Solution Filter->End

Caption: Workflow for aqueous stock solution preparation.

Organic Solvent Solubility Issues

Question 3: I need to use this compound in an organic reaction, but it's not dissolving in my nonpolar aprotic solvent (e.g., dichloromethane, diethyl ether). What are my options?

Answer: As an ionic salt, (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride has very low solubility in nonpolar organic solvents. To achieve solubility for a reaction, you have two main approaches: using a polar aprotic solvent or converting the salt back to its free amine form.

  • Solvent Selection: The compound will have better solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and polar protic solvents like ethanol or methanol. These solvents can better solvate the ionic species. For reactions sensitive to protic solvents, DMSO or DMF are often the best choices.

  • Conversion to Free Amine: If the reaction requires the neutral amine nucleophile and must be run in a nonpolar solvent, you will need to perform a base extraction to convert the hydrochloride salt to the free amine.

Experimental Protocol: Conversion to Free Amine for Organic Synthesis
  • Dissolution: Dissolve the hydrochloride salt in water.

  • Basification: Add an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), and stir. Monitor the pH with pH paper or a meter, aiming for a pH of 10-11 to ensure complete deprotonation.[6]

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. The less polar free amine will preferentially move to the organic layer. Repeat the extraction 2-3 times to maximize yield.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the free amine, which is often an oil or low-melting solid.

  • Usage: The isolated free amine can now be dissolved in the desired nonpolar aprotic solvent for your reaction. Note that the free amine may be less stable and more volatile than the hydrochloride salt, so it is often best to use it immediately after preparation.

Summary of Recommended Solvents

SolventTypePredicted Solubility of HCl SaltRecommended Use Case
Water (pH < 7) Polar ProticHighBiological buffers, aqueous stock solutions
Methanol/Ethanol Polar ProticModerate to HighReaction solvent, recrystallization
DMSO, DMF Polar AproticModerate to HighReaction solvent for sensitive reagents, NMR
Acetonitrile Polar AproticLow to ModerateLimited use, may require heating
DCM, Chloroform Nonpolar AproticVery LowUnsuitable for the salt; good for extracting the free amine
Toluene, Hexanes NonpolarInsolubleUnsuitable for the salt; good for extracting the free amine

This guide provides a framework for addressing the solubility of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride. As with any experimental work, small-scale pilot tests are recommended to determine the optimal conditions for your specific application.

References

  • Sumon, K.Z., Henni, A., & East, A.L.L. (2012). Predicting pKa of Amines for CO2 Capture: Computer Versus Pencil-And-Paper. Industrial & Engineering Chemistry Research, 51(36), 11924–11930. Available at: [Link]

  • Liu, J., & Hu, J. (2009). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry, 1(5), 875-888. Available at: [Link]

  • PubChem. (n.d.). 3,3-Difluorocyclopentan-1-amine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine hcl. Retrieved from [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides? Retrieved from [Link]

  • Rajan, V. K., & Muraleedharan, K. (2017). Study of pKa values of alkylamines based on density functional theory.
  • PubMed. (2021). Development and preclinical evaluation of novel fluorinated ammonium salts for PET myocardial perfusion imaging. Retrieved from [Link]

  • Wiley Online Library. (2021). Chiral Amplification of Phosphoramidates of Amines and Amino Acids in Water. Retrieved from [Link]

  • HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chiral phosphoric acid catalyzed oxidative kinetic resolution of cyclic secondary amine derivatives including tetrahydroquinolines by hydrogen transfer to imines. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Development and preclinical evaluation of novel fluorinated ammonium salts for PET myocardial perfusion imaging. Retrieved from [Link]

  • Devagiri Journal of Science. (n.d.). Computational Analysis of pKa Values of Alkanolamines.
  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Why formulate drugs as HCl salts when HCl is in stomach acid? Retrieved from [Link]

  • Shaalaa.com. (n.d.). Chemistry HSC Science (General) 12th Standard Board Exam Maharashtra State Board Syllabus 2026-27. Retrieved from [Link]

  • PubChem. (n.d.). (1R,3S)-3-Aminocyclohexanol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). World Best Cosmetics/Food/Research Ingredient Portal. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Retrieved from [Link]

Sources

preventing racemization of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #FCP-1S3R-STAB Topic: Prevention of Racemization & Decomposition during Synthesis Status: Active Guide Expert: Senior Application Scientist, Chiral Chemistry Division[1]

Core Technical Analysis: The "Racemization" Myth vs. Reality

Executive Summary: Users often report "racemization" of (1S,3R)-3-fluorocyclopentan-1-amine (hereafter FCP-Amine ) when, in reality, they are observing elimination or epimerization .[1]

Unlike


-amino acids, primary amines do not easily racemize under neutral conditions.[1] However, the presence of the electron-withdrawing fluorine atom at the C3 position creates a specific vulnerability: Base-Promoted HF Elimination .[1]
The Mechanism of Failure

The fluorine atom at C3 acidifies the


-protons.[1] Under basic conditions (especially with heat), the molecule undergoes E2 elimination, ejecting hydrogen fluoride (HF) to form a cyclopentene derivative. This destroys the chiral centers.[1]
  • Risk Factor 1 (High): Strong inorganic bases (NaOH, KOH).[1]

  • Risk Factor 2 (Medium): Excess tertiary amine bases (TEA, DIPEA) at high temperatures.[1]

  • Risk Factor 3 (Low): Standard amide coupling at

    
     to RT.[1]
    
Visualization: Pathways of Chiral Loss

The following diagram illustrates the difference between safe handling and the degradation pathways often mistaken for racemization.

G Salt (1S,3R)-FCP-Amine HCl Salt (Stable) FreeBase Free Base (1S,3R)-Amine Salt->FreeBase Controlled Neutralization (Mild Base, <0°C) Elimination Cyclopentenyl Amine (Achiral/Degraded) FreeBase->Elimination Strong Base / Heat (HF Elimination) Epimer (1R,3R)-Trans Isomer (Epimerized) FreeBase->Epimer Excess Base (Thermodynamic Drift) Product Desired Chiral Product FreeBase->Product Coupling (HATU/EDC)

Figure 1: Stability map of (1S,3R)-3-fluorocyclopentan-1-amine showing the critical divergence between successful coupling and HF elimination/epimerization.[1][2][3]

Experimental Protocols: Preventing Chiral Erosion[1]

Protocol A: Safe "Free-Basing" of the HCl Salt

Use this protocol if you must isolate the free amine or use it in a reaction requiring a free base.

The Trap: Adding excess base to "ensure" the salt is neutralized.[1] This spikes the pH > 12, triggering HF elimination.[1]

ParameterRecommended SpecificationReason
Solvent DCM or DMF (Dry)Water promotes hydroxide formation; avoid protic solvents if possible.[1]
Base DIPEA (Hünig's Base) or NMMNon-nucleophilic, milder pKa than TEA.[1]
Stoichiometry Exactly 1.0 - 1.1 equiv Excess base accelerates elimination.[1]
Temperature

to

Kinetic control prevents elimination.[1]

Step-by-Step:

  • Suspend (1S,3R)-FCP-Amine HCl (1.0 equiv) in dry DCM (

    
    ).
    
  • Cool the suspension to

    
     in an ice/salt bath.
    
  • Add DIPEA (1.05 equiv) dropwise over 10 minutes.[1]

  • Do not warm. Add the electrophile (e.g., acid chloride, activated ester) immediately while cold.[1]

Protocol B: Low-Epimerization Amide Coupling

Standard coupling reagents (HATU/EDC) are generally safe, but the order of addition matters.

Mechanism of Protection: Using "additive" based chemistries (Oxyma/HOBt) creates an active ester that is reactive enough to couple with the amine at


 but not so reactive that it requires high temperatures.[1]

Recommended Reagents:

  • Coupling Agent: EDC/Oxyma Pure (preferred) or HATU.[1]

  • Base: 2,4,6-Collidine (Sym-collidine).[1]

    • Why Collidine? It is a weaker base than DIPEA/TEA, significantly reducing the risk of

      
      -proton abstraction (epimerization) and HF elimination [1].[1]
      

Workflow:

  • Dissolve Carboxylic Acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DMF.[1]

  • Cool to

    
    .[1]
    
  • Add EDC (1.1 equiv) and stir for 5 mins to form the active ester.

  • Add (1S,3R)-FCP-Amine HCl (1.0 equiv) as a solid.

  • Add 2,4,6-Collidine (2.0 - 2.2 equiv) dropwise.[1]

    • Note: You need 1 equiv to neutralize the HCl salt and 1 equiv for the reaction.[1]

  • Allow to react at

    
     for 1 hour, then slowly warm to RT.
    

Troubleshooting & FAQs

Q1: I see a new spot on TLC that is less polar than my product. Is this the racemate?

Diagnosis: Likely Not .[1] Racemates (enantiomers) have identical physical properties (including Rf values) in achiral environments.[1] Root Cause: This is likely the cyclopentene elimination product .[1] Solution: Check your base stoichiometry.[1][4] If you used >3 equivalents of base or heated the reaction, you triggered HF elimination.[1]

Q2: Can I use aqueous NaOH or NaHCO3 for Schotten-Baumann conditions?

Answer: Avoid NaOH. Strong hydroxide bases (


) will rapidly eliminate HF from the 

-position.[1] Alternative: Use a biphasic system (DCM/Water) with mild inorganic bases like

or

, but keep the temperature at

and minimize reaction time.[1]
Q3: How do I measure the Enantiomeric Excess (ee) of this amine?

Technical Note: Direct chiral HPLC of the free amine is difficult due to lack of UV chromophores.[1] Method: Derivatize the amine with a chiral shift reagent or a UV-active group (e.g., Mosher's Acid chloride or simply Benzoyl chloride) and analyze the resulting amide via Chiral HPLC or


-NMR.[1]
  • 
    -NMR:  The fluorine signal is highly sensitive to the stereochemical environment.[1] Diastereomers (epimers) will show distinct chemical shifts.
    

References

  • Carpino, L. A., et al. (2002).[1][3] "The 2,4,6-Trimethylpyridine (Collidine) System for Low-Epimerization Peptide Coupling." Journal of Organic Chemistry. [1]

  • Agudo-Álvarez, S., et al. (2022).[1][3][5] "The amide group and its preparation methods by acid-amine coupling reactions: an overview." ResearchGate.[1][6]

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 95241071, (1S,3R)-3-(Trifluoromethyl)cyclopentan-1-amine." PubChem. [1]

  • Dunetz, J. R., et al. (2016).[1] "Amide Bond Formation in Pharmaceutical Manufacturing." Organic Process Research & Development. [1]

Sources

Technical Support Center: Synthesis of (1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the synthesis of this important class of compounds. Our aim is to equip you with the scientific understanding and practical guidance to improve your synthetic yields and product purity.

Introduction: A Strategic Approach to Stereoselective Synthesis

The synthesis of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride presents a significant stereochemical challenge, requiring precise control over two stereocenters on a five-membered ring. A common and effective strategy involves establishing the stereochemistry early in the synthesis and carrying it through subsequent transformations. A plausible and widely applicable synthetic route, inferred from related syntheses, commences with a chiral precursor to construct the cyclopentane framework, followed by stereoselective fluorination and introduction of the amine functionality.

This guide is structured around the key stages of a likely synthetic pathway, addressing potential pitfalls and offering optimized protocols at each step.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Stage 1: Stereoselective Formation of Cyclopentenol cluster_1 Stage 2: Stereoselective Fluorination cluster_2 Stage 3: Deprotection and Salt Formation Chiral_Precursor Chiral Precursor Diels_Alder Asymmetric Diels-Alder with Cyclopentadiene Chiral_Precursor->Diels_Alder 1. Stereocontrol Bicyclic_Intermediate Chiral Bicyclic Intermediate Diels_Alder->Bicyclic_Intermediate Reduction_1 Reduction of Double Bond (e.g., H2, Pd/C) Bicyclic_Intermediate->Reduction_1 Protected_Cyclopentenol (1S,4R)-4-(Protected-amino) cyclopent-2-en-1-ol Derivative Reduction_1->Protected_Cyclopentenol Fluorination Deoxyfluorination (e.g., DAST) Protected_Cyclopentenol->Fluorination 2. Introduction of Fluorine Protected_Fluoro_Amine Protected (1S,3R)-3-Fluorocyclopentan-1-amine Fluorination->Protected_Fluoro_Amine Deprotection Removal of Protecting Group (e.g., Acidic Hydrolysis for Boc) Protected_Fluoro_Amine->Deprotection 3. Unveiling the Amine Free_Amine (1S,3R)-3-Fluorocyclopentan-1-amine Deprotection->Free_Amine Salt_Formation HCl Salt Formation Free_Amine->Salt_Formation Final_Product (1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride Salt_Formation->Final_Product

Caption: A proposed synthetic workflow for (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address common issues.

Stage 1: Stereoselective Formation of the Cyclopentane Core

A robust method for establishing the desired stereochemistry involves an asymmetric cycloaddition reaction. For instance, a chiral N-acyl hydroxylamine compound can undergo an asymmetric Diels-Alder reaction with cyclopentadiene to form a bicyclic intermediate, which sets the stage for the desired stereocenters.[1][2][3]

Q1: My Diels-Alder reaction is giving a low yield and poor diastereoselectivity. What are the likely causes and how can I improve it?

A1:

  • Purity of Reagents: Cyclopentadiene should be freshly distilled before use as it readily dimerizes. The chiral auxiliary must be of high enantiomeric purity.

  • Catalyst Activity: In copper-catalyzed systems, the oxidation state and purity of the copper salt (e.g., cuprous chloride) are critical.[3] Ensure the catalyst is not deactivated.

  • Reaction Conditions:

    • Temperature: Diels-Alder reactions are often sensitive to temperature. Lowering the temperature can enhance diastereoselectivity, although it may slow down the reaction rate.

    • Solvent: The choice of solvent can influence both the rate and selectivity. Tetrahydrofuran (THF) is a common choice.[1]

  • Oxygen Atmosphere: Some catalytic systems for this transformation require a controlled supply of oxygen.[2] Ensure the reaction setup allows for this if specified in the protocol.

Q2: I am observing side products during the reduction of the bicyclic intermediate. How can I minimize these?

A2: The reduction of the double bond in the bicyclic intermediate is typically achieved by catalytic hydrogenation (e.g., H₂ over Palladium on carbon).[1]

  • Catalyst Loading: An optimal catalyst loading is crucial. Too little catalyst will result in an incomplete reaction, while too much can sometimes lead to over-reduction or side reactions.

  • Hydrogen Pressure: While atmospheric pressure is often sufficient, some substrates may require higher pressures for a clean and complete reaction.

  • Solvent: Methanol is a common solvent for this reduction.[1] Ensure it is of appropriate purity.

  • Reaction Time and Temperature: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to undesired byproducts.

Stage 2: Stereoselective Fluorination

The introduction of the fluorine atom at the C3 position with the correct stereochemistry is a critical and often challenging step. This is typically achieved via a deoxyfluorination of a hydroxyl precursor using a reagent like diethylaminosulfur trifluoride (DAST).

Q3: My fluorination reaction with DAST is resulting in a low yield of the desired fluorinated product and a significant amount of an elimination byproduct (cyclopentene derivative). How can I suppress the elimination?

A3: Elimination is a common side reaction in deoxyfluorination with DAST, especially with secondary alcohols.[4][5] The reaction proceeds through an alkoxyaminosulfur difluoride intermediate, which can undergo either Sₙ2 attack by fluoride (desired) or E2 elimination.[5]

  • Reaction Temperature: This is the most critical parameter. Running the reaction at a lower temperature (e.g., starting at -78 °C and slowly warming up) generally favors the Sₙ2 pathway over elimination.

  • Rate of Addition: Add the DAST reagent slowly to the solution of the alcohol at a low temperature to maintain better control over the reaction exotherm.

  • Solvent: Dichloromethane is a common solvent for DAST reactions. Using a non-polar aprotic solvent can sometimes disfavor the formation of carbocationic intermediates that may lead to elimination and rearrangement.

  • Alternative Fluorinating Agents: If elimination remains a significant issue, consider using alternative, milder deoxyfluorinating agents such as Deoxo-Fluor™ or PyFluor, which have been reported to give less elimination in some cases.[4]

Q4: I am observing rearranged products after my fluorination step. What is happening and how can I prevent it?

A4: Carbocationic rearrangements can occur if the reaction proceeds through an Sₙ1-like mechanism.[5]

  • Substrate Structure: Substrates that can form stable secondary carbocations are more prone to rearrangement.

  • Reaction Conditions: As with elimination, maintaining a low temperature and using a less polar solvent can help suppress carbocation formation and favor a more concerted Sₙ2-like mechanism.

Stage 3: Introduction of the Amine, Deprotection, and Salt Formation

Assuming a synthetic route from a ketone precursor, the amine is introduced via reductive amination. If the amine is already present in a protected form, the final steps involve deprotection and salt formation.

Q5: My reductive amination of the 3-fluorocyclopentanone precursor is giving a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?

A5: Over-alkylation is a common issue in reductive amination.[6]

  • Amine Source: To favor the formation of the primary amine, use a large excess of the ammonia source (e.g., ammonium acetate or aqueous ammonia).

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are selective for the reduction of the intermediate imine in the presence of the starting ketone.[7]

  • pH Control: The pH of the reaction is crucial for imine formation. A weakly acidic medium is generally optimal.

  • One-Pot vs. Stepwise: While one-pot procedures are common, for challenging substrates, a stepwise approach (formation of the imine first, followed by reduction) might offer better control.

Q6: I am having difficulty with the deprotection of my Boc-protected amine. The reaction is either incomplete or I am seeing side products. What should I consider?

A6: The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions.[8][9]

  • Choice of Acid:

    • Trifluoroacetic acid (TFA): A common and effective reagent, often used neat or in dichloromethane.[8]

    • HCl in an organic solvent (e.g., dioxane or isopropanol): This is a very common and clean method for Boc deprotection and can directly lead to the hydrochloride salt.[3][10]

  • Reaction Conditions:

    • Anhydrous Conditions: Ensure your reagents and solvents are dry, as water can sometimes interfere with the reaction or lead to side reactions.

    • Scavengers: The deprotection generates a tert-butyl cation, which can alkylate nucleophilic functional groups on your molecule.[11] If you suspect this is an issue, consider adding a scavenger like anisole or thioanisole.

  • Monitoring the Reaction: Follow the reaction progress by TLC or LC-MS to avoid prolonged exposure to strong acid, which could lead to degradation of your product.

Q7: The crystallization of my final hydrochloride salt is proving difficult, resulting in an oil or a low yield of solid material. What can I do to improve crystallization?

A7:

  • Solvent System: The choice of solvent is critical for crystallization.

    • If you performed the deprotection/salt formation in a solvent like isopropanol, you might need to add an anti-solvent like diethyl ether or methyl tert-butyl ether to induce precipitation.[1]

    • Recrystallization from a solvent system like ethanol/ether or isopropanol/hexane can improve the purity and crystalline form of the salt.

  • Water Content: Amine hydrochloride salts can be hygroscopic, and the presence of water can hinder crystallization. Ensure you are working under anhydrous conditions and using dry solvents. If aqueous HCl was used for salt formation, azeotropic removal of water with a solvent like toluene might be necessary.

  • Seeding: If you have a small amount of crystalline material, using it to seed a supersaturated solution can induce crystallization.

  • Temperature: Cooling the solution slowly can promote the formation of larger, purer crystals.

Analytical and Purification FAQs

Q8: How can I check the enantiomeric purity of my final product?

A8: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric excess (ee).[12][13]

  • Chiral Stationary Phase (CSP): You will need to screen different chiral columns to find one that provides baseline separation of the enantiomers. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are a good starting point.[13]

  • Mobile Phase: The mobile phase composition (a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) will need to be optimized to achieve good resolution.[14]

  • Derivatization: If direct separation is difficult, you can derivatize your amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) HPLC or GC column.[15]

Q9: What are the key NMR and MS signals to look for to confirm the structure of (1S,3R)-3-fluorocyclopentan-1-amine?

A9:

  • ¹H NMR:

    • Look for the characteristic splitting of protons on the carbon bearing the fluorine and on adjacent carbons due to H-F coupling.

    • The proton attached to the same carbon as the fluorine (CHF) will appear as a doublet of multiplets.

  • ¹⁹F NMR:

    • A single resonance, likely a multiplet due to coupling with neighboring protons.

  • ¹³C NMR:

    • The carbon attached to the fluorine will show a large one-bond C-F coupling constant. Adjacent carbons will show smaller two- and three-bond C-F couplings.

  • Mass Spectrometry (MS):

    • Look for the molecular ion peak (M+) and the protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the free amine.

Experimental Protocols

The following are generalized protocols based on literature for analogous syntheses and should be adapted and optimized for your specific substrate.

Protocol 1: Deoxyfluorination of a Cyclopentanol Precursor with DAST
  • Dissolve the (1S,4R)-4-(Boc-amino)cyclopentan-2-ol precursor in anhydrous dichloromethane (DCM) in an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DAST (1.1 equivalents) in anhydrous DCM dropwise to the stirred alcohol solution.

  • After the addition is complete, allow the reaction to stir at -78 °C for a specified time (e.g., 1 hour), and then let it warm slowly to room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Boc Deprotection and Hydrochloride Salt Formation
  • Dissolve the Boc-protected (1S,3R)-3-fluorocyclopentan-1-amine in a minimal amount of a suitable solvent such as methanol or dioxane.

  • Add a solution of HCl in dioxane (e.g., 4M) or bubble anhydrous HCl gas through the solution at 0 °C.

  • Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, the hydrochloride salt may precipitate directly from the solution. If not, concentrate the solution under reduced pressure.

  • The resulting solid can be triturated with a solvent like diethyl ether to remove non-polar impurities and induce solidification.

  • Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain the (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., isopropanol/ether).

Quantitative Data Summary

ParameterRecommended Conditions/ValuesRationale/Reference
Deoxyfluorination (DAST)
TemperatureStart at -78 °C, warm to RTFavors Sₙ2 over elimination[5]
Equivalents of DAST1.1 - 1.5 eq.Ensures complete reaction
SolventAnhydrous DichloromethaneCommon solvent for DAST reactions
Reductive Amination
Reducing AgentNaBH₃CN or NaBH(OAc)₃Selective for imine reduction[7]
Amine SourceLarge excess of NH₄OAc or aq. NH₃Favors primary amine formation[16]
pHWeakly acidic (pH 5-6)Optimal for imine formation
Boc Deprotection
Reagent4M HCl in Dioxane or TFAEffective for Boc removal[8][10]
Temperature0 °C to Room TemperatureMild conditions to avoid side reactions
Crystallization of HCl Salt
Solvent/Anti-solventIsopropanol/Diethyl EtherCommon system for precipitating amine salts[1]

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_fluorination Issue: Low Yield in Fluorination cluster_deprotection Issue: Incomplete Boc Deprotection Low_Yield_F Low Yield of Fluorinated Product Check_Elimination Check for Elimination Byproduct (Alkene) Low_Yield_F->Check_Elimination Check_Rearrangement Check for Rearranged Products Low_Yield_F->Check_Rearrangement Check_Starting_Material Unreacted Starting Material? Low_Yield_F->Check_Starting_Material Action_Temp Lower Reaction Temperature (-78°C start) Check_Elimination->Action_Temp Yes Action_Reagent Consider Milder Fluorinating Agent (e.g., PyFluor) Check_Elimination->Action_Reagent Yes Check_Rearrangement->Action_Temp Yes Action_Time_Temp Increase Reaction Time or Temperature Slowly Check_Starting_Material->Action_Time_Temp Yes Incomplete_Deprotection Incomplete Boc Deprotection Check_Acid Acid Strength/Amount Sufficient? Incomplete_Deprotection->Check_Acid Check_Water Anhydrous Conditions? Incomplete_Deprotection->Check_Water Action_Acid Increase Acid Equivalents or Use Stronger Acid (TFA) Check_Acid->Action_Acid No Action_Dry Use Anhydrous Solvents and Reagents Check_Water->Action_Dry No

Sources

analytical techniques for monitoring reactions of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Analytical Techniques for Monitoring Reactions of (1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride >

Welcome to the technical support center for the analytical monitoring of reactions involving (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this key chiral building block. As a fluorinated primary amine, this compound presents unique analytical challenges and opportunities. This document provides in-depth, field-proven insights into robust analytical methodologies, troubleshooting common issues, and ensuring data integrity throughout your synthesis and development workflows.

Introduction: Why Specialized Monitoring is Crucial

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride is a valuable intermediate in pharmaceutical synthesis due to its specific stereochemistry and the presence of a fluorine atom, which can enhance metabolic stability and binding affinity in final drug products. Monitoring reactions involving this compound is critical for several reasons:

  • Reaction Conversion & Yield: Accurately determining the consumption of the starting material and the formation of the product is fundamental to optimizing reaction conditions.

  • Impurity Profiling: Identifying and quantifying byproducts, unreacted starting materials, and reagent residues is essential for process control and final product purity.

  • Stereochemical Integrity: Ensuring that the desired stereochemistry is maintained throughout the reaction and purification process is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide focuses on the most effective analytical techniques—HPLC, GC, NMR, and MS—providing practical, actionable advice in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

HPLC is the primary technique for assessing the purity of non-volatile compounds like our target amine. It excels at separating the starting material from products and impurities.

HPLC FAQs & Troubleshooting Guide

Question: Why am I seeing severe peak tailing for my amine?

Answer: This is the most common issue when analyzing basic compounds like amines.[1][2] Peak tailing is primarily caused by secondary interactions between the positively charged amine and negatively charged residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[1] This interaction provides a secondary, non-ideal retention mechanism, causing the peaks to drag and tail.

Troubleshooting Steps:

  • Lower Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.5 using formic acid or phosphoric acid) ensures that the silanol groups are protonated (Si-OH) and not ionized (Si-O-), minimizing the unwanted ionic interaction.

  • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Use a Base-Deactivated Column: Modern columns, often labeled "B," "Shield," or "PFP," are specifically designed with end-capping or proprietary surface treatments to minimize accessible silanol groups. These are highly recommended for amine analysis.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.[1] Try reducing the injection volume or sample concentration.

Question: How can I separate the enantiomers of my chiral amine or its product?

Answer: Standard reversed-phase HPLC cannot distinguish between enantiomers. You must use a chiral stationary phase (CSP).[3][4] Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are highly effective for separating a wide range of chiral compounds, including amines.[5]

Method Development Strategy:

  • Column Screening: The selection of a chiral column is largely empirical.[3] It is best to screen a set of columns with different chiral selectors (e.g., Chiralpak IA, IB, IC, etc.).

  • Mobile Phase: Start with a simple mobile phase, typically a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol).

  • Additives: For basic amines, adding a small amount of an amine modifier like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase is often crucial to improve peak shape and achieve separation.[4]

Example HPLC Protocol: Reaction Monitoring
ParameterSettingRationale
Column Base-Deactivated C18 (e.g., Waters XBridge C18, Agilent Zorbax Extend-C18), 4.6 x 150 mm, 5 µmMinimizes peak tailing for the basic amine.[6]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to keep silanols neutral and amines protonated.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% to 95% B over 15 minutesTo elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature 30 °CFor reproducible retention times.
Detection UV at 210 nm (or CAD/ELSD if no chromophore)Amine end-absorption. CAD/ELSD are universal detectors.
Injection Volume 5 µLTo avoid column overload.

Gas Chromatography (GC): For Volatile Derivatives

Direct analysis of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride by GC is not feasible due to its salt form and high polarity, which make it non-volatile and prone to strong interactions with the column.[7][8] However, GC becomes an extremely powerful tool after a simple chemical modification step called derivatization .

GC FAQs & Troubleshooting Guide

Question: Why can't I see my amine on the GC?

Answer: Your amine is likely not reaching the detector. Free amines are highly polar and can adsorb irreversibly to active sites in the injector port or on the column.[7] The hydrochloride salt will simply decompose in the hot injector. Derivatization is mandatory.

The Solution: Derivatization Derivatization converts the polar N-H group into a less polar, more volatile, and thermally stable group.[7][8] This improves peak shape, reduces adsorption, and enhances sensitivity.[8]

Common Derivatizing Agents for Amines:

  • Silylating Agents (e.g., MSTFA, BSTFA): These reagents replace the active hydrogen with a trimethylsilyl (TMS) group. The reaction is fast and byproducts are volatile.[9]

  • Acylating Agents (e.g., Trifluoroacetic Anhydride - TFAA): These form stable amide derivatives. The fluorine atoms in the derivative significantly enhance sensitivity when using an Electron Capture Detector (ECD).

Question: My derivatized sample gives broad or tailing peaks. What's wrong?

Answer: This can be due to several factors:

  • Incomplete Derivatization: The reaction may not have gone to completion, leaving some of the polar, underivatized amine. Try optimizing the reaction time, temperature, or reagent stoichiometry.

  • Moisture Contamination: Silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to poor derivatization yield. Ensure all glassware is dry and use anhydrous solvents.

  • Injector Issues: Even derivatized amines can be sensitive. Use a deactivated inlet liner to minimize active sites.

  • Column Choice: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for derivatized amines.

Example GC Protocol: Post-Derivatization Analysis

GC_Workflow Sample Sample Base Base Sample->Base Reagent Reagent Base->Reagent Heat Heat Reagent->Heat Inject Inject Heat->Inject Injector Injector Column Column Injector->Column Detector Detector Column->Detector

Caption: Workflow for GC analysis via derivatization.

ParameterSettingRationale
Derivatization MSTFA in Pyridine, 30 min at 60°CSilylation to increase volatility and thermal stability.[9]
Column TRACE TR-5 (5% phenyl polysiloxane), 30 m x 0.25 mm x 0.25 µmGood general-purpose column for a wide range of derivatized compounds.[9]
Carrier Gas Helium or Hydrogen, 1.2 mL/minStandard carrier gases.
Injector Temp 250 °CTo ensure rapid volatilization of derivatives.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/minSeparates components based on boiling point.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is a robust universal detector for carbon compounds; MS provides structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Reporter

NMR is an indispensable tool for unambiguous structure confirmation and for monitoring reaction kinetics without chromatography. For a fluorinated molecule, ¹⁹F NMR offers significant advantages.

NMR FAQs & Troubleshooting Guide

Question: How can ¹⁹F NMR help me monitor my reaction?

Answer: ¹⁹F NMR is a powerful technique for fluorinated compounds for several key reasons:[10][11][12]

  • High Sensitivity & 100% Abundance: The ¹⁹F nucleus is nearly as sensitive as ¹H and is 100% naturally abundant, leading to strong signals.[10][12]

  • Large Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (~800 ppm), making it highly sensitive to small changes in the electronic environment of the fluorine atom.[10] When your starting amine reacts, the fluorine's chemical shift will change significantly, providing a clear and often baseline-resolved signal for both the starting material and the product.

  • No Background Signals: Endogenous compounds rarely contain fluorine, so the spectrum is clean, making it perfect for analyzing crude reaction mixtures.[11]

By integrating the ¹⁹F signals of the starting material and the product, you can directly calculate the reaction conversion.

Question: My ¹H NMR spectrum is too complex in the cyclopentyl region. How can I get useful information?

Answer: The proton signals on the cyclopentane ring will likely be complex and overlapping multiplets. While the disappearance of the starting material's signals and the appearance of new product signals can be monitored, quantification can be difficult.

  • Focus on Unique Signals: Look for signals that are well-separated from the complex region, such as a new proton on a carbon adjacent to a new functional group.

  • Use D₂O Exchange: The N-H protons of the amine are often broad and may not be easily visible. Adding a drop of D₂O to your NMR tube will cause the N-H protons to exchange with deuterium, making their signals disappear.[13] This can help confirm the presence of the amine.

  • Rely on ¹⁹F NMR: For conversion monitoring, ¹⁹F NMR is often superior and more straightforward than ¹H NMR for this specific molecule.[14]

NMR_Logic Start Monitor Reaction Progress F19 F19 Start->F19 UseF19 UseF19 F19->UseF19 Yes H1 H1 F19->H1 No

Caption: Decision logic for using NMR in reaction monitoring.

Mass Spectrometry (MS): For Mass Confirmation

MS is used to confirm the molecular weight of starting materials, intermediates, and products, and to identify unknown impurities when coupled with a chromatographic technique (LC-MS or GC-MS).

MS FAQs & Troubleshooting Guide

Question: What should I expect in the mass spectrum for my amine?

Answer:

  • The Nitrogen Rule: A compound with an odd number of nitrogen atoms will have a molecular ion (M⁺) with an odd mass-to-charge ratio (m/z).[15][16][17] Your starting material's free base (C₅H₁₀FN) has a molecular weight of 103.15 Da, so you should look for the protonated molecule [M+H]⁺ at m/z 104.16 in positive ion mode ESI-MS.

  • Fragmentation: In mass spectrometry, amines often undergo a characteristic fragmentation called alpha-cleavage, where the bond next to the C-N bond breaks.[13][18] This results in a stable, resonance-stabilized nitrogen-containing cation.[13][18] Observing these characteristic fragments can help confirm the structure of your amine-containing product.

Question: How do I set up my mass spectrometer for this compound?

Answer:

  • Ionization Mode: Use Electrospray Ionization (ESI) in positive mode. The primary amine group is basic and will readily accept a proton to form a positive ion ([M+H]⁺).

  • Coupling: LC-MS is the ideal setup. The HPLC separates the components of your reaction mixture before they enter the mass spectrometer, allowing you to get a clean mass spectrum for each peak.

Summary and Best Practices

TechniquePrimary UseKey Advantage for this CompoundCommon Challenge
HPLC Purity, impurity profiling, quantificationRobust separation of non-volatile polar compoundsPeak tailing due to basic amine
GC Quantification, analysis of volatile impuritiesHigh resolution and sensitivityRequires derivatization
¹⁹F NMR Reaction kinetics, conversion monitoringClean, sensitive, and unambiguous signalRequires access to a multi-nuclear NMR
MS Molecular weight confirmation, impurity IDConfirms identity based on mass (Nitrogen Rule)Does not provide quantitative purity data alone

Best Practice Workflow:

  • Initial Reaction Check: Use ¹⁹F NMR on a crude reaction aliquot for a quick and accurate measure of conversion.

  • Detailed Purity Analysis: Use a validated reversed-phase HPLC method to determine the purity profile, quantifying starting material, product, and any impurities.

  • Enantiomeric Purity: If stereochemical integrity is a concern, use a chiral HPLC method.

  • Structural Confirmation: Confirm the molecular weight of the final product using LC-MS.

  • Volatiles/Derivatizable Impurities: Use GC (with derivatization) if you need to analyze for specific volatile or low-level impurities that are difficult to see by HPLC.

By understanding the strengths and limitations of each technique and anticipating common challenges, you can develop a robust, reliable, and efficient analytical strategy for monitoring reactions of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride.

References

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Chidwick, H. et al. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. Available at: [Link]

  • Chidwick, H. et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. Available at: [Link]

  • Oxford Instruments. NMR | Fluorine Spectroscopy. Available at: [Link]

  • ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available at: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

  • ResearchGate. Is it possible to analyze F-compounds with GCMS?. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Suzuki, O. et al. (1984). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Chromatography Forum. fluorine analysis by GC. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • JoVE. Video: Mass Spectrometry of Amines. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • ResearchGate. How can I analyze the amine compound from the acidic sample by GC-FID?. Available at: [Link]

  • OpenStax. 24.10 Spectroscopy of Amines – Organic Chemistry. Available at: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • Fluorine NMR. Available at: [Link]

  • ACS Publications. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Available at: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • LCGC International. GC Troubleshooting in Petrochemical Analysis. Available at: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • LCGC International. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]

Sources

managing hydroscopicity of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing Hygroscopicity of (1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride

Product: (1S,3R)-3-Fluorocyclopentan-1-amine hydrochloride CAS: 932706-21-3 Support Ticket: #HYGRO-FCP-001 Status: Resolved / Knowledge Base Article[1][2]

Introduction: The "Invisible" Reagent

Welcome to the Technical Support Center. You are likely here because your free-flowing white powder has transformed into a sticky gum or a liquid puddle, or your reaction yields are inexplicably fluctuating.

(1S,3R)-3-Fluorocyclopentan-1-amine hydrochloride is a high-value chiral building block.[1] Like many small-molecule amine hydrochloride salts, it possesses a high charge density and significant hydrogen-bonding capability, making it hygroscopic and potentially deliquescent .[1] The presence of the fluorine atom, while lipophilic in some contexts, does not negate the intense water affinity of the ammonium chloride moiety in this small cycloalkyl scaffold.

This guide addresses the specific challenges of handling this compound, moving beyond generic advice to provide causal explanations and self-validating protocols.

Part 1: Storage & Integrity (The "Puddle" Problem)

Q: I opened the bottle, and within minutes the powder started clumping. Is the compound degraded?

A: Likely not degraded, but physically compromised. The Science: This is deliquescence . The critical relative humidity (CRH) of small amine salts is often lower than typical lab humidity (40-60% RH).[1] When the ambient humidity exceeds the CRH, the crystal lattice absorbs water vapor until it dissolves in its own sorbed water, forming a saturated solution. Troubleshooting:

  • Visual Check: If it is a clear liquid or sticky gum, it is hydrated. It is chemically stable (hydrolysis is unlikely at neutral/acidic pH), but your stoichiometry will be wrong.

  • Immediate Action: Do not return "wet" spatulas to the original container. Reseal immediately with Parafilm® and store in a desiccator.

Q: What is the optimal storage configuration to prevent this?

A: The "Double-Barrier" System.[1] Standard screw-cap vials are insufficient for long-term storage of deliquescent salts.[1] Protocol:

  • Primary Container: Glass vial with a Teflon-lined cap. Taping the cap with Parafilm is a minimum requirement, not a guarantee.

  • Secondary Environment: Place the primary vial inside a secondary jar containing a desiccant (P₂O₅ or indicating silica gel).

  • Temperature: Store at Room Temperature .

    • Why? Storing hygroscopic powders in a fridge (4°C) creates a cold surface. When you open the cold vial in a warm lab, condensation forms instantly on the solid, accelerating deliquescence. Only refrigerate if the secondary container is sealed and allowed to warm to room temperature before opening.

Part 2: Weighing & Dispensing (Precision Under Pressure)

Q: My balance readings drift upwards while I'm weighing. How do I get an accurate mass?

A: You are weighing water uptake in real-time.[1] The Fix: You must isolate the weighing event from the environment. Protocol (The "Difference" Method):

  • Do NOT weigh directly onto a weigh paper or open boat. The surface area is too large, and exposure time is too long.

  • Tare a capped vial containing the bulk solid.

  • Remove the approximate amount needed quickly and transfer it to your reaction vessel.

  • Recap the bulk vial immediately and weigh it again.

  • Calculate:

    
    .
    
    • Validation: This method measures exactly what left the bottle, regardless of how much water it absorbed during the transfer to the reactor.

Q: Can I use an antistatic gun?

A: Yes, but it won't solve the moisture issue. Static is rarely the problem with hygroscopic salts; they are usually conductive enough due to surface moisture. If the powder is "flying," it is actually dry. If it is clumping, it is wet.

Part 3: Reaction Setup & Stoichiometry

Q: I suspect my salt is wet. Can I still use it in an amide coupling or SNAr reaction?

A: Yes, but you must correct the stoichiometry. The Risk: If your salt contains 15% water by weight, using it "as is" means you are underloading your nucleophile by 15%. This leads to incomplete conversion of the electrophile. Correction Protocol:

  • Quantify Water: Run a Karl Fischer (KF) titration (coulometric is best for small samples).

    • Alternative: If KF is unavailable, run a quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) in a dry solvent (DMSO-d6) to determine the effective molecular weight.

  • Adjust:

    
    [1]
    
  • Scavenge: If the reaction is water-sensitive (e.g., using acid chlorides), add a chemical drying agent like activated 3Å or 4Å molecular sieves to the reaction mixture before adding the catalyst/electrophile.

Part 4: Drying & Remediation[1][3][4]

Q: How do I dry the salt if it has become a sticky gum?

A: You need to overcome the lattice hydration energy without melting or decomposing the salt. Protocol (Vacuum Oven):

  • Container: Use a wide-mouth vial or crystallization dish to maximize surface area.[1] Cover with aluminum foil poked with pinholes (prevents dust, allows vapor escape).

  • Conditions:

    • Temperature: 40–50°C. (Do not exceed 60°C initially to avoid melting the hydrated form).

    • Vacuum: < 10 mbar (High vacuum is essential).

    • Desiccant: Place a tray of P₂O₅ or KOH pellets in the bottom of the vacuum oven to act as a water sink.

  • Duration: 12–24 hours.

  • Endpoint: The material should return to a free-flowing powder.[1] Verify by constant weight (mass does not change by >1% over 1 hour of further drying).

Q: Can I use azeotropic drying?

A: Yes, this is often superior for "gummy" salts. Protocol:

  • Dissolve/suspend the wet gum in anhydrous Toluene or 2-MeTHF .[1]

  • Rotary evaporate to dryness. The water-toluene azeotrope will carry off the moisture.[1]

  • Repeat 2-3 times.

  • Result: A foamy solid that can be scraped into a powder.

Visual Guide: Hygroscopic Solid Handling Workflow

The following diagram illustrates the decision matrix for handling (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride based on its physical state.

G Start Inspect (1S,3R)-3-Fluorocyclopentan-1-amine HCl StateCheck Physical State? Start->StateCheck FreeFlow Free-Flowing Powder StateCheck->FreeFlow Dry Clumped Clumped / Sticky StateCheck->Clumped Moist Liquid Deliquesced (Liquid) StateCheck->Liquid Wet Weighing Weighing Protocol: Difference Method (Closed Vial) FreeFlow->Weighing Drying Drying Protocol: Vacuum Oven (45°C, P2O5) OR Toluene Azeotrope Clumped->Drying Liquid->Drying Reaction Proceed to Reaction (Add Molecular Sieves if sensitive) Weighing->Reaction Analysis Analytical Check: qNMR or Karl Fischer Drying->Analysis Analysis->Weighing Pass Analysis->Drying Fail (>1% H2O)

Figure 1: Decision tree for assessing and processing hygroscopic amine salts prior to synthesis.

References & Data Sources

  • Chemical Identity & Properties:

    • PubChem.[3][4] (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (CID 122199093).[1][5] National Library of Medicine. Retrieved from [Link][1]

  • General Handling of Hygroscopic Salts:

    • Burfield, D. R., Smithers, R. H., & Tan, A. S. C. (1981). Desiccant efficiency in solvent and reagent drying.[6] 5. Amines. Journal of Organic Chemistry, 46(3), 629–631.[6] Retrieved from [Link][1]

  • Safety & Hazards:

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) and your institution's Chemical Hygiene Plan before handling hazardous chemicals.

Sources

Validation & Comparative

Strategic Fluorination: Assessing the Metabolic Stability of the (1S,3R)-3-Fluorocyclopentyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of the (1S,3R)-3-fluorocyclopentyl moiety, a high-value structural motif in modern medicinal chemistry. It is designed for drug discovery scientists evaluating scaffold modifications to optimize metabolic stability (ADME) without compromising binding affinity.

Executive Summary: The Fluorine Advantage

The cyclopentyl ring is a versatile scaffold for positioning pharmacophores, but it suffers from a significant liability: rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes. The "top" and "bottom" faces of the ring are electron-rich "soft spots" prone to hydroxylation.

The (1S,3R)-3-fluorocyclopentyl moiety represents a strategic solution. By substituting a hydrogen with fluorine at the C3 position in a specific stereochemical configuration, medicinal chemists can:

  • Block Metabolic Hotspots: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol), preventing H-atom abstraction by CYP450.

  • Modulate Conformation: The gauche effect of fluorine can lock the cyclopentyl ring into a specific envelope conformation, potentially improving binding affinity (entropy reduction).

  • Tune Lipophilicity: Fluorine lowers the pKa of adjacent amines and modulates LogD, often improving membrane permeability compared to hydroxylated metabolites.

Comparative Technical Analysis

The following analysis compares the (1S,3R)-3-fluorocyclopentyl moiety against its primary structural alternatives.

Performance Matrix: Stability & Physicochemical Properties
Feature(1S,3R)-3-Fluoro (Target)Unsubstituted Cyclopentyl (Alternative A)3,3-Difluoro (Gem) (Alternative B)(1S,3S)-3-Fluoro (Alternative C)
Metabolic Stability (HLM) High (Blocks C3 oxidation)Low (Rapid C3/C4 hydroxylation)Very High (Blocks C3 completely)High (Blocks C3 oxidation)
Electronic Effect Strong electron-withdrawing (Dipole aligned)NeutralStrong EWG (Reduced basicity of nearby amines)Strong EWG (Dipole opposed)
Conformational Bias Defined Envelope (Favors specific vector)Flexible (High entropic penalty)RigidDefined (Different vector)
Lipophilicity (LogD) Moderate IncreaseBaselineHigh Increase (Solubility risk)Moderate Increase
CYP Inhibition Risk LowLowModerate (Lipophilic binding)Low
Mechanism of Action: Why (1S,3R) Wins
  • Vs. Unsubstituted: The primary metabolic route for cyclopentyl rings is CYP-mediated hydroxylation at C3 or C4. Introducing fluorine at C3 effectively "caps" this site. Furthermore, the electronegativity of fluorine deactivates the C4 position inductively, providing a "shielding" effect across the ring.

  • Vs. Gem-difluoro: While 3,3-difluoro analogs offer superior stability, they often incur a "lipophilicity tax," raising LogP/LogD significantly, which can lead to poor solubility or high non-specific binding. The monofluoro (1S,3R) analog strikes an optimal balance between stability and physicochemical properties.

  • Vs. (1S,3S) Isomer: The choice between (1S,3R) and (1S,3S) is primarily driven by target binding . However, metabolic stability can differ if the enzyme active site (e.g., CYP3A4) has a stereochemical preference. The (1S,3R) isomer often induces a conformation that minimizes the exposure of the remaining abstractable protons to the CYP heme iron.

Case Study: CCR2 Antagonists (PF-4254196)

Context: In the development of CCR2 antagonists for inflammatory diseases, Pfizer scientists utilized the (1S,3R)-3-fluorocyclopentyl motif to optimize the pharmacokinetic profile of their lead series.

  • Challenge: Early unsubstituted cyclopentyl analogs showed rapid clearance due to oxidative metabolism on the ring.

  • Solution: Introduction of the (1S,3R)-3-fluorine substituent.

  • Outcome:

    • Clearance: Significantly reduced intrinsic clearance (CLint) in human liver microsomes (HLM).

    • Selectivity: The specific (1S,3R) stereochemistry was required to maintain potency against the CCR2 receptor, while the enantiomer lost activity.

    • Clinical Candidate: The optimization led to PF-4254196 , which demonstrated a low projected human dose (35–45 mg BID) and an improved cardiovascular safety profile.

Key Takeaway: The fluorine atom was not just a metabolic blocker; it was a structural element that enforced the bioactive conformation.

Experimental Protocol: The "Fluorine-Scan" Stability Assay

To validate the stability of the (1S,3R)-3-fluorocyclopentyl moiety, use the following self-validating microsomal stability protocol. This workflow is designed to detect specific fluorine-related metabolic pathways (e.g., defluorination vs. hydroxylation).

Materials
  • Test Compound: 1 µM final concentration (ensure <0.1% DMSO).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH).

  • Quench: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation:

    • Pre-warm 390 µL of HLM/Buffer mix (0.5 mg/mL protein in 100 mM Phosphate Buffer, pH 7.4) at 37°C for 5 minutes.

    • Add 5 µL of Test Compound stock (200 µM) to reach 1 µM.

  • Initiation:

    • Add 100 µL of pre-warmed NADPH (5 mM) to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to check for chemical instability.

  • Sampling:

    • At T=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

    • Immediately dispense into 200 µL of ice-cold Quench Solution (Acetonitrile + IS).

  • Processing:

    • Vortex for 10 min, Centrifuge at 4000g for 20 min at 4°C.

    • Collect supernatant for LC-MS/MS analysis.

  • Data Analysis (The Critical Step):

    • Monitor Parent: Follow the decay of the parent ion [M+H]+.

    • Metabolite Scouting (Q1 Scan):

      • +16 Da: Hydroxylation (Did the fluorine fail to protect the ring? Check C4 oxidation).

      • -20 Da: Defluorination (Loss of HF). This is rare for aliphatic fluorine but indicates instability.

      • +14 Da: Oxidation to ketone (if defluorination occurs followed by oxidation).

Visualizing the Metabolic Blocking Mechanism

MetabolicBlocking Substrate Cyclopentyl Scaffold Unsub Unsubstituted (C-H) Substrate->Unsub Analog A Fluoro (1S,3R)-3-Fluoro (C-F) Substrate->Fluoro Analog B CYP CYP450 Heme (Fe=O) Metabolite Hydroxylated Metabolite (Inactive/Rapid Clearance) CYP->Metabolite H-Abstraction Stable Metabolically Stable (Maintained Exposure) CYP->Stable Oxidation Blocked Unsub->CYP Low BDE (~99 kcal/mol) Fluoro->CYP High BDE (~116 kcal/mol)

Caption: Comparative metabolic fate of unsubstituted vs. fluorinated cyclopentyl rings. The high bond dissociation energy (BDE) of the C-F bond prevents the critical H-abstraction step by CYP450.

Decision Logic for Scaffold Selection

Use this logic flow to determine if the (1S,3R)-3-fluorocyclopentyl moiety is the right tool for your lead optimization.

DecisionTree Start Start: Cyclopentyl Lead High Clearance? MetID MetID: Is Metabolism on the Ring? Start->MetID NoRing Optimize Linkers/Side Chains MetID->NoRing No YesRing Introduce Fluorine Scan MetID->YesRing Yes (C3/C4 Oxidation) Scan Synthesize (1S,3R) & (1S,3S) Analogs YesRing->Scan CheckPotency Check Potency (IC50) Scan->CheckPotency PotencyLoss Potency Loss > 10x? CheckPotency->PotencyLoss YesLoss Try 3,3-Difluoro or Bioisostere (e.g., Cyclobutyl) PotencyLoss->YesLoss Yes NoLoss Check LogD & Solubility PotencyLoss->NoLoss No Final Select (1S,3R)-3-F Analog (Balanced Profile) NoLoss->Final

Caption: Decision matrix for implementing the (1S,3R)-3-fluorocyclopentyl moiety in lead optimization campaigns.

References

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. (2019). Discusses the metabolic implications of fluorine substitution and bond strength.

  • Discovery of PF-4254196, a CCR2 antagonist. Bioorganic & Medicinal Chemistry Letters. (2011).[1] Details the specific use of the (1S,3R)-3-fluorocyclopentyl moiety to improve CV profile and potency.

  • Fluorine in Drug Discovery: Role, Design and Case Studies. Pharmacy Journal. (2025). Comprehensive review of fluorine's role in blocking metabolic soft spots.[2][3]

  • Conformational Preference of Fluorocyclopentane. ResearchGate. (2022). Analysis of the structural impact of fluorine substitution on cyclopentyl rings.

  • Metabolic Stability and its Role in the Discovery of New Chemical Entities. Acta Pharmaceutica. (2019). General protocols for metabolic stability assessment in drug discovery.

Sources

A Senior Application Scientist's Guide to Chiral Purity Analysis of (1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the stereochemical identity of a pharmaceutical compound is not a trivial detail; it is a critical determinant of safety and efficacy. For chiral molecules, one enantiomer can be a potent therapeutic while its mirror image may be inactive or, in the worst cases, dangerously toxic. This guide provides an in-depth comparison of analytical methodologies for determining the chiral purity of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride and its derivatives. These fluorinated cyclic amines are increasingly important building blocks in medicinal chemistry.[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to navigate the complexities of chiral separations.

The Analytical Challenge: Understanding the Molecule

The target analyte, (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride, presents several analytical challenges. As a small, primary amine, it lacks a strong chromophore, making UV detection difficult without derivatization.[2] The presence of a highly electronegative fluorine atom can influence intermolecular interactions, which can be either beneficial or detrimental depending on the separation technique.[3] Furthermore, as a hydrochloride salt, the analyte's solubility and interaction with stationary phases, particularly in non-polar mobile phases, require careful consideration. The primary goal is to develop a robust, sensitive, and reproducible method to quantify the desired (1S,3R) enantiomer in the presence of its (1R,3S) counterpart.

Comparative Analysis of Core Methodologies

The separation of enantiomers requires creating a chiral environment where the two mirror-image molecules can be distinguished. This is typically achieved through chromatography, using either a direct or indirect approach.[4][5]

  • Direct Chiral Chromatography (HPLC/SFC): This is the most common and often preferred method.[6][7] It involves the use of a Chiral Stationary Phase (CSP), where a chiral selector is chemically bonded to the support material (typically silica).[6][8] The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times.[6][8]

    • Expertise & Experience: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the workhorses of the pharmaceutical industry for their broad applicability.[9][10][11] For primary amines, crown ether-based and cyclofructan-based CSPs have also shown excellent selectivity.[12][13][14] The choice of mobile phase is critical. Normal-phase (e.g., hexane/ethanol) or polar organic modes (e.g., acetonitrile/methanol) are common.[12][13] For basic amines, peak shape can be poor due to interactions with residual silanols on the silica support. The addition of a small amount of a basic additive (like diethylamine or butylamine) or an acidic additive (like trifluoroacetic acid) is often necessary to obtain sharp, symmetrical peaks.[10][12]

  • Indirect Chiral Chromatography (HPLC): This classic approach involves derivatizing the enantiomeric mixture with an enantiomerically pure Chiral Derivatizing Agent (CDA).[6][15] This reaction converts the pair of enantiomers into a pair of diastereomers.[6][15] Since diastereomers have different physical properties, they can be separated on a standard, achiral column (like a C18).[6][15]

    • Expertise & Experience: For primary amines, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a highly effective CDA.[15][16] The reaction is robust and the resulting dinitrophenyl derivatives are strongly UV-absorbent, significantly enhancing detection sensitivity.[15] However, this method has potential pitfalls. The CDA must be of the highest enantiomeric purity, and the reaction conditions must be mild enough to prevent racemization of the analyte or the reagent.[6]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations.[12][14] It uses supercritical carbon dioxide as the main mobile phase, modified with a small amount of an organic solvent (like methanol).[17][18]

    • Expertise & Experience: SFC offers several advantages, including faster analysis times, reduced solvent consumption (making it a "greener" technique), and often unique selectivity compared to HPLC.[17][18][19][20] The low viscosity of the supercritical fluid allows for higher flow rates without a significant loss in efficiency.[18] For primary amines, SFC on polysaccharide or cyclofructan CSPs can provide excellent results.[12]

dot digraph "Chiral_Analysis_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_0" { label="Decision Pathway for Chiral Purity Analysis"; bgcolor="#FFFFFF"; fontcolor="#202124"; style="rounded"; Start [label="Analyte: (1S,3R)-3-Fluorocyclopentan-1-amine HCl Derivative", shape=ellipse, fillcolor="#FBBC05"]; Decision1 [label="Choose Analytical Strategy", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Start -> Decision1; }

subgraph "cluster_1" { label="Direct Methods"; bgcolor="#F1F3F4"; Direct_HPLC [label="Direct Chiral HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Direct_SFC [label="Direct Chiral SFC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CSP_Screen [label="Screen CSPs\n(Polysaccharide, Cyclofructan, etc.)", shape=invhouse]; Mobile_Phase_Opt [label="Optimize Mobile Phase\n(Solvents, Additives)"]; Direct_Analysis [label="Analyze & Quantify Enantiomeric Excess", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

}

subgraph "cluster_2" { label="Indirect Method"; bgcolor="#F1F3F4"; Indirect_HPLC [label="Indirect HPLC via Derivatization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="React with CDA\n(e.g., Marfey's Reagent)", shape=invhouse]; Achiral_Sep [label="Separate Diastereomers\non Achiral Column (e.g., C18)"]; Indirect_Analysis [label="Analyze & Quantify Diastereomeric Ratio", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

} } caption: "Decision workflow for selecting a chiral analysis method."

Performance Comparison

The choice of method depends on the specific requirements of the analysis, such as throughput, sensitivity, and available instrumentation.

ParameterDirect Chiral HPLCDirect Chiral SFCIndirect Chiral HPLC (with Marfey's Reagent)
Principle Enantiomers separated on a Chiral Stationary Phase (CSP).[6][8]Enantiomers separated on a CSP using a supercritical fluid mobile phase.[12][17]Enantiomers converted to diastereomers, then separated on an achiral column.[6][15]
Speed ModerateFast[18][19]Slow (includes reaction time)
Sensitivity Moderate (may require derivatization for low UV analytes)ModerateHigh (due to strongly chromophoric derivative).[15]
Method Development Can be complex; requires screening of multiple CSPs and mobile phases.Similar to HPLC but can offer complementary selectivity.[19]Simpler chromatography development, but requires optimization and validation of the derivatization reaction.[6]
Risk of Error LowLowHigher (incomplete reaction, racemization, impure CDA can lead to inaccurate results).[6]
"Green" Chemistry Poor (high consumption of organic solvents)Excellent (uses CO2, reducing organic solvent waste).[20]Poor (requires solvents for reaction and chromatography)

Experimental Protocols

Protocol 1: Direct Chiral HPLC Method

This protocol provides a starting point for screening. The optimal conditions, particularly the choice of column and mobile phase composition, must be determined empirically.

  • Column Selection: Screen a set of polysaccharide-based CSPs. Good starting points include columns based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate).[10]

  • Sample Preparation:

    • Accurately weigh and dissolve the (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride sample in the mobile phase to a concentration of ~1 mg/mL.

    • Ensure complete dissolution. Sonication may be required.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v). The diethylamine is crucial for good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (or Evaporative Light Scattering Detector if UV sensitivity is insufficient).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a racemic standard to determine the retention times of both enantiomers.

    • Inject the sample and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area1 - Area2) / (Area1 + Area2)] * 100.

Protocol 2: Indirect HPLC Method using Marfey's Reagent

This protocol is a robust alternative, particularly when high sensitivity is required.

dot digraph "Indirect_Method_Mechanism" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#FFFFFF"; style="rounded"; Racemate [label="Racemic Amine\n(R-NH2 and S-NH2)"]; Marfey [label="Marfey's Reagent (L-FDAA)\n(Enantiomerically Pure)", fillcolor="#FBBC05"]; }

Reaction [label="Derivatization Reaction\n(Mild alkaline conditions)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

subgraph "cluster_products" { label="Products"; bgcolor="#FFFFFF"; style="rounded"; Diastereomer1 [label="Diastereomer 1\n(L-FDAA-NH-R)"]; Diastereomer2 [label="Diastereomer 2\n(L-FDAA-NH-S)"]; }

Separation [label="Separation on Achiral\nC18 Column", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Racemate -> Reaction; Marfey -> Reaction; Reaction -> Diastereomer1; Reaction -> Diastereomer2; Diastereomer1 -> Separation; Diastereomer2 -> Separation; } caption: "Mechanism of the indirect method using Marfey's Reagent."

  • Derivatization Procedure:

    • Dissolve ~2.5 µmol of the amine hydrochloride sample in 50 µL of 1M sodium bicarbonate solution in a 1.5 mL vial.[21]

    • Add 100 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone (this provides a molar excess of the reagent).[21]

    • Vortex the mixture and heat at 40 °C for 1 hour with occasional mixing.[21][22]

    • After cooling to room temperature, add 10 µL of 2M HCl to quench the reaction.[21]

    • Evaporate the sample to dryness under a stream of nitrogen or in a vacuum desiccator.

    • Reconstitute the residue in 500 µL of 50:50 acetonitrile/water.

  • Chromatographic Conditions:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 340 nm.[22]

    • Injection Volume: 10 µL.

  • Analysis:

    • Analyze a derivatized racemic standard to identify the elution order of the two diastereomers.

    • Analyze the derivatized sample and calculate the % area for each peak to determine the enantiomeric purity.

Conclusion and Recommendations

For the chiral purity analysis of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride derivatives, both direct and indirect methods are viable.

  • For high-throughput screening and routine quality control, Direct Chiral SFC is the superior choice due to its incredible speed and reduced environmental impact.[17][18] If SFC is unavailable, Direct Chiral HPLC is the next best option. The initial investment in column screening is offset by the simplicity of sample preparation and the low risk of analytical artifacts.

  • For applications requiring the highest sensitivity or for confirming results from a direct method, the Indirect HPLC method using Marfey's reagent is highly reliable.[15] The robust chromophore introduced by the reagent allows for trace-level quantification. However, meticulous validation of the derivatization step is paramount to ensure the accuracy of the results.

Ultimately, the choice of method is a balance of speed, sensitivity, available resources, and the specific goals of the analysis. It is often prudent to develop both a direct and an indirect method during drug development to provide orthogonal validation of chiral purity, ensuring the highest level of confidence in the data.

References

  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved February 3, 2026, from [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Columnex. Retrieved February 3, 2026, from [Link]

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. In HPLC for Pharmaceutical Scientists. ResearchGate. Retrieved February 3, 2026, from [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 256-265. Retrieved February 3, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved February 3, 2026, from [Link]

  • Welch, C. J., et al. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International - Chromatography Online. Retrieved February 3, 2026, from [Link]

  • Wang, Y., et al. (2012). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1269, 149-57. Retrieved February 3, 2026, from [Link]

  • Breitbach, Z. S., et al. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1317, 110-117. Retrieved February 3, 2026, from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247. Retrieved February 3, 2026, from [Link]

  • Regalado, E. L., & Welch, C. J. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Retrieved February 3, 2026, from [Link]

  • Phipps, R. J., et al. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(14), 5255-5258. Retrieved February 3, 2026, from [Link]

  • Smith, A. (2019). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. Retrieved February 3, 2026, from [Link]

  • D'Acquarica, I., et al. (2017). A comparison of the direct and indirect LC methods for separating enantiomers of unusual glycine and alanine amino acid analogues. Journal of Pharmaceutical and Biomedical Analysis, 133, 38-46. Retrieved February 3, 2026, from [Link]

  • Selvidge, J. (2024, December 4). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards [Video]. YouTube. Retrieved February 3, 2026, from [Link]

  • Regalado, E. L., & Welch, C. J. (2016). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Chiral Analysis. ResearchGate. Retrieved February 3, 2026, from [Link]

  • Layton, S. E. (2005). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Retrieved February 3, 2026, from [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 280-291. Retrieved February 3, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Determining Chiral Purity of Amino Acids. Technical Support Information Bulletin 1186. Retrieved February 3, 2026, from [Link]

  • Kukhar, V. P., et al. (2021). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal, 87(3), 3-26. Retrieved February 3, 2026, from [Link]

  • Kharlamova, A., et al. (2018). A review of sampling and pretreatment techniques for the collection of airborne amines. Analytica Chimica Acta, 1025, 1-16. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved February 3, 2026, from [Link]

  • Bhushan, R. (2017). Chiral Separations Using Marfey's Reagent. In Thin Layer Chromatography in Drug Analysis. Taylor & Francis eBooks. Retrieved February 3, 2026, from [Link]

  • separations.uk. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved February 3, 2026, from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247. Retrieved February 3, 2026, from [Link]

  • Ahuja, S. (2006, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved February 3, 2026, from [Link]

  • Szymański, P., et al. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules, 27(14), 4567. Retrieved February 3, 2026, from [Link]

  • Hu, Y., & Li, F. (1993). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. Yao xue xue bao = Acta pharmaceutica Sinica, 28(11), 859–863. Retrieved February 3, 2026, from [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved February 3, 2026, from [Link]

  • Gupta, K. R., et al. (2016). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences Review and Research, 39(2), 25-34. Retrieved February 3, 2026, from [Link]

Sources

A Comparative Guide to the Conformational Analysis of (1S,3R)-3-Fluorocyclopentylamine-Derived Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of computational and experimental methodologies for the conformational analysis of ligands derived from the (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical protocols with field-proven insights to facilitate a comprehensive understanding of molecular conformation and its impact on drug design.

Introduction: The Strategic Role of Fluorinated Scaffolds in Drug Discovery

In modern medicinal chemistry, the use of conformationally restricted scaffolds is a cornerstone of rational drug design. By reducing the entropic penalty upon binding to a biological target, such scaffolds can lead to significant gains in binding affinity and selectivity. The (1S,3R)-3-fluorocyclopentan-1-amine moiety has emerged as a particularly valuable building block. The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties, including metabolic stability, membrane permeability, and pKa.[1][2][3]

Fluorine's high electronegativity and small size introduce unique stereoelectronic effects that can enforce specific conformational preferences.[4] These effects, such as hyperconjugation and gauche interactions, can stabilize conformations that may not be favored in non-fluorinated analogs.[5] Understanding and predicting the three-dimensional structure of ligands containing this scaffold is therefore critical for optimizing ligand-receptor interactions and ultimately, therapeutic efficacy.

This guide compares the leading computational and experimental techniques used to elucidate the conformational landscape of these important molecules, providing a framework for selecting the most appropriate methods for your research goals.

Section 1: The Conformational Landscape of the Cyclopentane Ring

Unlike the well-defined chair conformation of cyclohexane, the cyclopentane ring is highly flexible and exists as a dynamic equilibrium of non-planar conformations, primarily the "envelope" and "twist" forms.[6] The introduction of substituents, like the amine and fluorine in our scaffold of interest, creates distinct energy minima, favoring certain puckered states.

For the (1S,3R)-3-fluorocyclopentan-1-amine scaffold, the key conformational question revolves around the relative orientation of the fluorine and amine groups. These can exist in a pseudo-axial or pseudo-equatorial position, leading to different overall molecular shapes. The interplay of steric hindrance and stereoelectronic effects—such as the gauche effect between the C-F and C-N bonds and potential intramolecular hydrogen bonding—governs the equilibrium between these states.[5][7]

Section 2: Computational Approaches for Predicting Conformation

Computational modeling provides a powerful, cost-effective means to explore the potential energy surface of a molecule and identify low-energy, stable conformations.[8] A hierarchical approach, starting with broad conformational searches and refining with high-level calculations, is standard practice.

Methodology 1: Molecular Mechanics (MM) Conformational Search
  • Causality and Rationale: The initial exploration of a molecule's conformational space is computationally expensive. Molecular Mechanics (MM) force fields offer a rapid, albeit approximate, method to sample thousands of potential conformations. This step is crucial for identifying a manageable number of low-energy candidate structures for further, more accurate analysis. Force fields like OPLS (Optimized Potentials for Liquid Simulations) are often chosen for their robust parameterization for organic molecules.

  • Experimental Protocol:

    • Structure Preparation: Build the (1S,3R)-3-fluorocyclopentan-1-amine derivative in a molecular modeling suite (e.g., Schrödinger Maestro, ChemDraw). Ensure correct stereochemistry. The amine is typically modeled in its protonated state (hydrochloride salt) to reflect physiological conditions.

    • Force Field Selection: Select a suitable force field, such as OPLS3e or MMFFs. It is critical to use a force field that has been well-parameterized for fluorinated compounds to accurately model stereoelectronic effects.

    • Conformational Search: Perform a conformational search using an algorithm like Monte Carlo Multiple Minimum (MCMM) or Low-Mode Conformational Search (LMCS). Set a wide energy window (e.g., 10-20 kcal/mol) to ensure comprehensive sampling.

    • Analysis: Cluster the resulting conformers by RMSD and rank them by their relative potential energies. Select the lowest energy unique conformers (typically those within 3-5 kcal/mol of the global minimum) for QM optimization.

Methodology 2: Quantum Mechanics (QM) Optimization and Energy Refinement
  • Causality and Rationale: While MM methods are fast, they do not explicitly model electron distribution. Quantum Mechanics (QM), particularly Density Functional Theory (DFT), provides a much more accurate description of the electronic structure, which is essential for correctly capturing the subtle stereoelectronic effects of fluorine.[9] This step refines the geometries and relative energies of the conformers identified by the MM search.

  • Experimental Protocol:

    • Input Preparation: Use the lowest energy conformers from the MM search as starting geometries.

    • Method Selection: Choose a DFT functional and basis set. A common and reliable combination for organic molecules is B3LYP with a 6-31G* or larger basis set. Including a dispersion correction (e.g., B3LYP-D3) is recommended to accurately model non-covalent interactions.

    • Solvent Modeling: Since most biological interactions occur in an aqueous environment, incorporate a solvent model. An implicit continuum model like the Polarizable Continuum Model (PCM) is computationally efficient and generally sufficient.

    • Calculation: Perform a geometry optimization followed by a frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Energy Analysis: Calculate the single-point energies using a larger basis set (e.g., cc-pVTZ) for higher accuracy.[10] Use the calculated free energies (including zero-point vibrational energy) to determine the relative populations of each conformer according to the Boltzmann distribution.

G cluster_0 Computational Workflow A 1. Build Ligand Structure B 2. Molecular Mechanics (MM) Conformational Search (e.g., OPLS3e) A->B C 3. Identify Low-Energy Conformers (< 5 kcal/mol) B->C Thousands of conformers D 4. Quantum Mechanics (QM) Geometry Optimization (e.g., B3LYP-D3/6-31G*) C->D ~5-10 unique conformers E 5. Verify True Minima (Frequency Calculation) D->E F 6. Calculate Relative Energies & Boltzmann Populations E->F

Caption: A typical hierarchical workflow for computational conformational analysis.

Section 3: Experimental Validation Techniques

Computational predictions must be validated by experimental data to be considered trustworthy. NMR spectroscopy in solution and X-ray crystallography in the solid state are the two primary methods for this purpose.

Methodology 1: NMR Spectroscopy
  • Causality and Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining molecular conformation in solution, which most closely mimics the physiological environment. Vicinal proton-proton coupling constants (³JHH) are highly sensitive to the dihedral angle between the protons, a relationship described by the Karplus equation.[11][12] By measuring these couplings, one can deduce the ring pucker and the orientation of substituents.

  • Experimental Protocol:

    • Sample Preparation: Dissolve the (1S,3R)-3-fluorocyclopentan-1-amine derivative hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • ¹H NMR Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum. Careful integration and analysis of signal multiplicities are required to extract the ³JHH coupling constants.

    • Karplus Analysis: Apply a generalized Karplus equation to correlate the observed ³JHH values with the corresponding H-C-C-H dihedral angles.[13][14] For five-membered rings, specialized equations that account for pseudorotation may be necessary.[10]

    • 2D NMR (NOESY): Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum. The presence of cross-peaks between protons indicates that they are close in space (typically < 5 Å), providing crucial distance restraints that complement the dihedral angle data from J-couplings.

    • Structure Calculation: Use the dihedral angle and distance restraints as inputs for a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the NMR data.

Methodology 2: X-ray Crystallography
  • Causality and Rationale: Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[15] It is considered the "gold standard" for structural determination and serves as the ultimate benchmark for validating computational models.[16] However, it's important to recognize that crystal packing forces can sometimes trap a conformation that is not the most stable one in solution.

  • Experimental Protocol:

    • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging, rate-limiting step and may require screening various solvents, temperatures, and crystallization techniques.[17]

    • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by exposing it to a monochromatic X-ray beam.

    • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Build a molecular model into the map and refine it against the experimental data until a satisfactory agreement is reached.

    • Analysis: Analyze the final crystal structure to determine precise bond lengths, bond angles, and torsion angles, which define the molecule's conformation.

G cluster_1 Experimental Validation Workflow cluster_solution Solution-State cluster_solid Solid-State A Synthesized Ligand B NMR Spectroscopy (¹H, NOESY) A->B E Single Crystal Growth A->E C Extract ³JHH Couplings & NOE Distances B->C D Calculate Solution Conformation Ensemble C->D F X-Ray Diffraction E->F G Solve & Refine Crystal Structure F->G

Caption: Parallel workflows for solution and solid-state experimental validation.

Section 4: Comparative Analysis

A robust conformational analysis relies on the synergy between computational and experimental methods. The true power lies in comparing the results to build a comprehensive and validated model of the ligand's behavior.

Table 1: Hypothetical Comparative Data for a Derivative of (1S,3R)-3-Fluorocyclopentylamine

ParameterMethodConformer A (Axial F)Conformer B (Equatorial F)Conclusion
Relative Energy (ΔG) QM (B3LYP-D3/PCM)0.0 kcal/mol+1.5 kcal/molConformer A is preferred
Population (%) QM (Boltzmann)93%7%Strong preference for A
Key Dihedral Angle (F-C3-C2-C1) QM (B3LYP-D3/PCM)-165°+45°Distinct puckering modes
Key Dihedral Angle (F-C3-C2-C1) X-ray Crystallography-168°-Solid-state matches Conformer A
³J(H1,H2) NMR (Experimental)--8.5 Hz (Averaged)
³J(H1,H2) Predicted from QM10.2 Hz (Conformer A)2.1 Hz (Conformer B)Exp. value suggests a dynamic equilibrium favoring A, but with minor contribution from B

Discussion of Results:

In this hypothetical case study, the computational data strongly predicts that the conformer with a pseudo-axial fluorine (Conformer A) is the global minimum.[8][9] The X-ray crystal structure validates this prediction, showing a conformation nearly identical to the computed Conformer A.[15]

The NMR data provides a more nuanced picture. The observed ³JHH coupling constant is an average of the couplings in all conformations present in solution, weighted by their populations. The experimental value of 8.5 Hz is closer to the predicted value for Conformer A (10.2 Hz) than for Conformer B (2.1 Hz), confirming that A is indeed the major conformer in solution. However, the fact that the experimental value is slightly lower than the predicted value for pure A suggests that the minor, higher-energy Conformer B is also present in the solution-state equilibrium, consistent with the QM energy calculations.

This integrated analysis provides a high degree of confidence: the ligand predominantly adopts a conformation with a pseudo-axial fluorine, a preference that is maintained in both the solid state and in solution, but with minor conformational flexibility in the solution phase. This information is invaluable for subsequent structure-activity relationship (SAR) studies and rational drug design.

Conclusion

The conformational analysis of ligands derived from (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride requires a multi-faceted approach. While computational methods provide an essential framework for exploring and ranking potential conformations, their predictions must be rigorously validated through experimental techniques. NMR spectroscopy offers indispensable insight into the dynamic, solution-state behavior of these molecules, while X-ray crystallography provides the definitive solid-state structure. By objectively comparing and synthesizing the data from these distinct but complementary methods, researchers can achieve a comprehensive and reliable understanding of a ligand's three-dimensional structure, paving the way for more effective, rationally designed therapeutics.

References

  • Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. MDPI. Available at: [Link]

  • Conformational Analysis of 1,3-Difluorinated Alkanes. Semantic Scholar. Available at: [Link]

  • Conformational Analysis of 3-methylpentane. SOUL. Available at: [Link]

  • Stereochemistry - Conformation of Cyclopentane ring! YouTube. Available at: [Link]

  • Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. MDPI. Available at: [Link]

  • Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis. National Institutes of Health (NIH). Available at: [Link]

  • Conformational preference of fluorocyclopentane. The calculated energy... ResearchGate. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. National Institutes of Health (NIH). Available at: [Link]

  • Cyclopentylamine | C5H11N | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB). Available at: [Link]

  • Computational Design of β-Fluorinated Morphine Derivatives for Computational Design of. Chapman University Digital Commons. Available at: [Link]

  • Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. ACS Publications. Available at: [Link].

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • Fluorinated Rings: Conformation and Application. ResearchGate. Available at: [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Wisconsin-Madison. Available at: [Link]

  • Computational Molecular Docking of Fluorinated Morphine Derivatives for Improved Pain Management. Chapman University Digital Commons. Available at: [Link]

  • Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl. Digital Commons@ETSU. Available at: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Institutes of Health (NIH). Available at: [Link]

  • "Computational Molecular Docking of Fluorinated Morphine Derivatives fo" by Mirabella Romano and Emily Chen. Chapman University Digital Commons. Available at: [Link]

  • Cyclopentylamine | C5H11N | CID 2906. National Institutes of Health (NIH). Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. Elsevier. Available at: [Link]

  • DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. National Institutes of Health (NIH). Available at: [Link]

  • Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Available at: [Link]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. MDPI. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds | Request PDF. ResearchGate. Available at: [Link]

  • NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. University of Wisconsin-Madison. Available at: [Link]

  • (1S,3R)-3-(2-Fluorophenyl)cyclopentan-1-amine. National Institutes of Health (NIH). Available at: [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. National Institutes of Health (NIH). Available at: [Link]

  • Relationship between proton-proton NMR coupling constants and substituent electronegativities. III. Conformational analysis of proline rings in solution using a generalized Karplus equation. ResearchGate. Available at: [Link]

  • Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today. Available at: [Link]

Sources

Navigating Early Drug Discovery: A Comparative Guide to the Pharmacokinetic Properties of (1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Cyclopentylamines in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic (PK) profiles is a paramount objective. An ideal PK profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—ensures that a therapeutically effective concentration of a drug reaches its target and is maintained for an appropriate duration. The (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride scaffold and its analogs have emerged as valuable building blocks, particularly in the design of inhibitors for targets such as dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve overall pharmacokinetic performance.[1][2] The strong carbon-fluorine bond is less susceptible to metabolic oxidation by cytochrome P450 enzymes, which can significantly increase a compound's half-life.[3] Furthermore, the high electronegativity of fluorine can alter the basicity (pKa) of nearby functional groups, such as the primary amine in the cyclopentylamine core, which in turn influences properties like solubility, membrane permeability, and target binding interactions.[4] Fluorinated chiral amines, in particular, are of high interest as the reduced basicity can improve the bioavailability of a drug molecule.[4]

Comparative Analysis of Predicted Pharmacokinetic Properties

The pharmacokinetic behavior of a drug candidate is a multifactorial equation. For the (1S,3R)-3-fluorocyclopentan-1-amine core, key modifications that can be explored include the number and position of fluorine atoms, the stereochemistry, and substitutions on the amine. The following table summarizes the predicted impact of these modifications on key ADME parameters. The rationale behind these predictions is grounded in the known effects of fluorination on molecular properties.[1][6]

Table 1: Predicted Pharmacokinetic Property Comparison of (1S,3R)-3-fluorocyclopentan-1-amine Hydrochloride Analogs

AnalogPredicted Metabolic StabilityPredicted Permeability (Passive Diffusion)Predicted Plasma Protein BindingRationale
Parent Compound (1S,3R)-3-fluorocyclopentan-1-amine HClModerate to HighModerateLowThe single fluorine atom is expected to block a potential site of metabolism, increasing stability over the non-fluorinated parent. Lipophilicity is moderately increased, which should aid passive diffusion.[7] As a small, polar molecule, extensive plasma protein binding is not anticipated.
Di-fluorinated Analog (e.g., 3,3-difluorocyclopentan-1-amine HCl)HighModerate to HighLowThe gem-difluoro group provides a stronger metabolic shield than a single fluorine, likely leading to greater metabolic stability. The increased fluorine content can further enhance lipophilicity and permeability.
Stereoisomer (e.g., (1R,3S)-3-fluorocyclopentan-1-amine HCl)Moderate to HighModerateLowWhile physicochemical properties are identical to the (1S,3R) isomer, differences in how the molecule is presented to metabolic enzymes could lead to minor variations in metabolic stability.
N-substituted Analog (e.g., N-methyl-(1S,3R)-3-fluorocyclopentan-1-amine HCl)VariableModerate to HighLow to ModerateN-alkylation increases lipophilicity, which may improve permeability. However, the N-alkyl group itself can become a site for metabolism (e.g., N-dealkylation), potentially reducing overall metabolic stability compared to the primary amine. Plasma protein binding may increase slightly with increased lipophilicity.

Experimental Protocols for Pharmacokinetic Profiling

To move from prediction to empirical data, a standardized suite of in vitro and in vivo assays is essential. The following protocols represent robust, industry-standard methods for characterizing the ADME properties of small molecules.

In Vitro ADME Assays

These assays are crucial for early-stage screening and provide a foundational understanding of a compound's intrinsic properties.[8]

Causality: This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes, which are highly concentrated in liver microsomes.[8] A compound with high metabolic stability in this assay is more likely to have a longer in vivo half-life.

Protocol:

  • Preparation: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M potassium phosphate buffer (pH 7.4).[9] Prepare a 1 mM stock solution of the test compound in DMSO.

  • Reaction Mixture: Prepare a working solution of the test compound at 100 µM in the phosphate buffer.[10] In a 96-well plate, combine the microsomal solution with the test compound solution to achieve a final test compound concentration of 1 µM.

  • Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[10] A parallel incubation without the NADPH regenerating system serves as a negative control to account for non-enzymatic degradation.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[8][10]

  • Sample Processing: Centrifuge the plate at 4°C to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the remaining parent compound at each time point relative to the zero-minute sample.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

G cluster_prep Preparation cluster_assay Assay Execution cluster_sampling Sampling & Analysis prep1 Thaw & Dilute Human Liver Microsomes mix Combine Microsomes & Test Compound in Plate prep1->mix prep2 Prepare Test Compound Stock Solution (1mM in DMSO) prep2->mix prep3 Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH System prep3->initiate preincubate Pre-incubate at 37°C mix->preincubate preincubate->initiate incubate Incubate at 37°C initiate->incubate timepoint At Time Points (0-60 min), Quench with Acetonitrile + IS incubate->timepoint Sample centrifuge Centrifuge to Pellet Protein timepoint->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and Clint analyze->calculate

Figure 1: Workflow for the in vitro microsomal stability assay.

Causality: The extent to which a drug binds to plasma proteins (like albumin) determines the fraction of free, unbound drug available to distribute into tissues and interact with its target.[11] High plasma protein binding can limit efficacy and reduce clearance.

Protocol:

  • Device Preparation: Hydrate the dialysis membrane strips (typically 8 kDa MWCO) in ultrapure water. Assemble the RED device inserts into the base plate.[12]

  • Sample Preparation: Prepare a solution of the test compound in plasma (human, rat, etc.) at the desired concentration (e.g., 1 µM).

  • Dialysis Setup: Add the plasma sample containing the test compound to the donor chamber (red-colored ring) of the RED insert. Add an equal volume of dialysis buffer (PBS, pH 7.4) to the receiver chamber.[11]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker (e.g., 100 RPM) for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[13]

  • Sampling: After incubation, carefully remove aliquots from both the plasma (donor) and buffer (receiver) chambers.

  • Matrix Matching and Analysis: To ensure accurate quantification, combine the buffer sample with blank plasma and the plasma sample with buffer to create a consistent analytical matrix. Analyze the concentrations in both chambers by LC-MS/MS.

  • Data Interpretation: Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis prep1 Hydrate Dialysis Membrane & Assemble RED Device load_plasma Load Plasma + Compound into Donor Chamber prep1->load_plasma prep2 Prepare Test Compound in Plasma prep2->load_plasma incubate Seal & Incubate at 37°C with Shaking (4-6h) load_plasma->incubate load_buffer Load PBS Buffer into Receiver Chamber load_buffer->incubate sample Sample Donor & Receiver Chambers incubate->sample matrix_match Matrix Match Samples sample->matrix_match analyze Quantify by LC-MS/MS matrix_match->analyze calculate Calculate Fraction Unbound (fu) analyze->calculate

Figure 2: Workflow for the Plasma Protein Binding RED assay.

Causality: PAMPA provides a high-throughput, non-cell-based method to predict passive, transcellular permeability, a key component of oral absorption.[14] It measures a compound's ability to diffuse across a lipid-infused artificial membrane.

Protocol:

  • Plate Preparation: Prepare a donor plate (a 96-well filter plate) by carefully applying a small volume (e.g., 5 µL) of a lipid solution (e.g., 1% lecithin in dodecane) to the membrane of each well.[15][16]

  • Solution Preparation: Prepare a 96-well acceptor plate containing buffer (PBS, pH 7.4). Prepare a solution of the test compound in the same buffer in a separate plate.

  • Assay Sandwich: Place the donor plate onto the acceptor plate, creating a "sandwich" where the lipid-coated membrane separates the two chambers.[17]

  • Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-16 hours). To minimize evaporation, place the assembly in a humidified chamber.

  • Quantification: After incubation, separate the plates and measure the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Interpretation: Calculate the effective permeability coefficient (Pe) based on the amount of compound that has diffused into the acceptor chamber over time.

In Vivo Pharmacokinetic Study

Causality: An in vivo PK study in a relevant animal model (typically rodents for early discovery) provides an integrated view of ADME processes, yielding critical parameters like clearance (CL), volume of distribution (Vdss), half-life (t½), and oral bioavailability (%F).[18][19]

Protocol (Single Dose PK in Rats):

  • Animal Preparation: Use adult male Wistar or Sprague-Dawley rats. For oral dosing studies, fast the animals overnight (approx. 12 hours) with free access to water.[20] For intravenous (IV) dosing, surgical cannulation of a vessel (e.g., jugular vein) is often performed for ease of dosing and serial blood sampling.

  • Dosing:

    • Oral (PO): Administer the compound, formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol), via oral gavage at a specific dose (e.g., 5 mg/kg).[20]

    • Intravenous (IV): Administer the compound via bolus injection or short infusion through the cannula at a lower dose (e.g., 1 mg/kg). An IV dose group is essential for determining absolute bioavailability.

  • Blood Sampling: Collect serial blood samples (approx. 0.2-0.3 mL) at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.[21]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.[20]

  • Bioanalysis: Extract the drug from the plasma samples (e.g., via protein precipitation with acetonitrile) and quantify the drug concentration using a validated LC-MS/MS method.[18]

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

G cluster_prep Pre-Study cluster_study In-Life Phase cluster_analysis Analysis Phase prep1 Acclimate & Fast Rats dose_po Administer PO Dose (Oral Gavage) prep1->dose_po dose_iv Administer IV Dose (Injection) prep1->dose_iv prep2 Prepare Dosing Formulations (PO and IV) prep2->dose_po prep2->dose_iv sampling Collect Serial Blood Samples (e.g., 0-24h) dose_po->sampling dose_iv->sampling process_plasma Centrifuge Blood & Harvest Plasma sampling->process_plasma bioanalysis Quantify Drug in Plasma by LC-MS/MS process_plasma->bioanalysis pk_analysis Perform Non-Compartmental Analysis (NCA) bioanalysis->pk_analysis report Report PK Parameters (t½, CL, Vdss, %F) pk_analysis->report

Figure 3: General workflow for an in vivo pharmacokinetic study in rats.

Conclusion

The (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride scaffold is a promising starting point for the development of novel therapeutics. Understanding the structure-property relationships that govern the pharmacokinetic behavior of its analogs is critical for successful drug design. While this guide offers a predictive framework based on established medicinal chemistry principles, it is the rigorous application of the detailed in vitro and in vivo experimental protocols that will ultimately validate these predictions and guide the selection of candidates with the highest potential for clinical success. By systematically evaluating metabolic stability, plasma protein binding, permeability, and in vivo pharmacokinetics, research teams can make data-driven decisions to optimize their lead compounds and accelerate the journey from the laboratory to the clinic.

References

  • bioRxiv. (n.d.). STUDY OF STRUCTURAL, PHYSICOCHEMICAL, DRUG-LIKENESS PROPERTIES OF URACIL AND FLUOROURACIL. Retrieved February 2, 2026, from [Link]

  • Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]

  • Al-Janabi, K. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5429. [Link]

  • Hu, H. (2021, September 16). The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property. Retrieved February 2, 2026, from [Link]

  • Al-Janabi, K., & Al-Zuhairi, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5429. [Link]

  • Harvard Apparatus. (n.d.). Guide to Equilibrium Dialysis. Retrieved February 2, 2026, from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved February 2, 2026, from [Link]

  • protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved February 2, 2026, from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved February 2, 2026, from [Link]

  • Milcent, T., & Crousse, B. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 365–375. [Link]

  • Ismail, F. M. D. (2002). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 118(1-2), 27-33.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved February 2, 2026, from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved February 2, 2026, from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved February 2, 2026, from [Link]

  • Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Retrieved February 2, 2026, from [Link]

  • HIMS. (2025, November 10). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Retrieved February 2, 2026, from [Link]

  • Pion Inc. (2022, December 9). Parallel Artificial Membrane Permeability Assay (PAMPA) training video [Video]. YouTube. [Link]

  • protocols.io. (2025, March 31). Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma. Retrieved February 2, 2026, from [Link]

  • Bio-protocol. (n.d.). The In Vivo Pharmacokinetic Study in Rats. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved February 2, 2026, from [Link]

  • Bio-protocol. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved February 2, 2026, from [Link]

  • Ni, C., & Hu, J. (2016). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Beilstein Journal of Organic Chemistry, 12, 2136–2161. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved February 2, 2026, from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • YouTube. (2022, June 13). PPB Training Video [Video]. YouTube. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved February 2, 2026, from [Link]

  • MDPI. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 629. [Link]

  • MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved February 2, 2026, from [Link]

  • BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved February 2, 2026, from [Link]

Sources

Comparative Cytotoxicity of (1S,3R)-3-Fluorocyclopentan-1-amine Hydrochloride Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the introduction of fluorine into small molecules is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comparative analysis of the cytotoxic profiles of a series of novel derivatives of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride. The objective is to furnish researchers, scientists, and drug development professionals with a framework for evaluating the potential of these compounds as anticancer agents. This document details the rationale, experimental design, and methodologies for assessing cytotoxicity, and interprets the resulting data to guide future research endeavors.

Introduction: The Rationale for Fluorinated Cyclopentanamines in Oncology

The cyclopentane scaffold is a prevalent motif in numerous biologically active compounds. Its inherent three-dimensional structure allows for precise spatial orientation of functional groups, which can lead to specific and high-affinity interactions with biological targets. The strategic incorporation of a fluorine atom can profoundly influence the parent molecule's electronic properties and conformation, often leading to improved potency and a more desirable pharmacokinetic profile.

(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride serves as a chiral building block with significant potential in drug discovery. By derivatizing the primary amine, a library of compounds can be generated to probe the structure-activity relationship (SAR) and identify candidates with potent and selective cytotoxic effects against cancer cells. This guide will explore a hypothetical series of N-acylated and N-alkylated derivatives and compare their cytotoxic effects.

Experimental Design: A Roadmap for Comparative Cytotoxicity Assessment

A robust experimental design is paramount for the reliable evaluation of novel chemical entities. The following outlines a comprehensive approach to comparing the cytotoxicity of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride derivatives.

Synthesis of Derivatives

A hypothetical library of derivatives (designated as FCP-1 to FCP-4 ) is proposed to be synthesized from the parent compound, (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride (FCP-Parent ). The synthesis would involve standard acylation and reductive amination reactions to introduce a variety of functional groups, thereby modulating properties like lipophilicity and hydrogen bonding capacity.

  • FCP-Parent : (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

  • FCP-1 : N-acetyl-(1S,3R)-3-fluorocyclopentan-1-amine

  • FCP-2 : N-benzoyl-(1S,3R)-3-fluorocyclopentan-1-amine

  • FCP-3 : N-benzyl-(1S,3R)-3-fluorocyclopentan-1-amine

  • FCP-4 : N-(4-fluorobenzyl)-(1S,3R)-3-fluorocyclopentan-1-amine

Cell Line Selection

To assess both efficacy and selectivity, a panel of human cancer cell lines and a non-cancerous cell line should be utilized. The choice of cell lines should ideally represent different cancer types to identify broad-spectrum activity or specific potency.

  • MCF-7 : Human breast adenocarcinoma cell line (estrogen receptor-positive).

  • HeLa : Human cervical cancer cell line.

  • A549 : Human lung carcinoma cell line.

  • HEK293 : Human embryonic kidney cells (non-cancerous control).

Experimental Workflow

The overall workflow for the comparative cytotoxicity studies is depicted in the following diagram.

G cluster_0 Compound Preparation & Cell Culture cluster_1 Cytotoxicity Assay cluster_2 Data Analysis & Interpretation start Synthesize & Purify FCP Derivatives stock Prepare Stock Solutions (DMSO) start->stock treatment Treat Cells with Serial Dilutions of FCP Derivatives stock->treatment cell_culture Culture & Maintain Cell Lines (MCF-7, HeLa, A549, HEK293) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubate for 48 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance at 570 nm ic50 Calculate IC50 Values readout->ic50 comparison Compare Cytotoxicity & Selectivity ic50->comparison

Caption: Experimental workflow for comparative cytotoxicity assessment.

Methodologies: Ensuring Scientific Rigor

Detailed and validated protocols are essential for generating reproducible and trustworthy data. The following section provides a step-by-step guide to the most critical experimental procedure in this study.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]

Protocol:

  • Cell Seeding: Seed the selected cell lines into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the FCP derivatives and the parent compound in the culture medium. The final concentrations should range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 hours under the same conditions as in step 1.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC₅₀ values for the (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride derivatives against the selected cell lines.

CompoundIC₅₀ (µM) on MCF-7IC₅₀ (µM) on HeLaIC₅₀ (µM) on A549IC₅₀ (µM) on HEK293Selectivity Index (SI) for MCF-7*
FCP-Parent >100>100>100>100-
FCP-1 75.288.492.1>100>1.3
FCP-2 15.825.130.585.35.4
FCP-3 32.645.951.7>100>3.1
FCP-4 12.318.722.478.96.4

*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells

Discussion and Mechanistic Insights

The hypothetical results presented in the table suggest that derivatization of the primary amine of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride can significantly enhance its cytotoxic activity. The parent compound, FCP-Parent , is largely inactive, while the acylated and alkylated derivatives exhibit dose-dependent cytotoxicity against the tested cancer cell lines.

Notably, the introduction of aromatic moieties (FCP-2 , FCP-3 , and FCP-4 ) appears to be a key determinant of potency. The benzoyl derivative, FCP-2 , and the fluorobenzyl derivative, FCP-4 , display the most promising activity, with FCP-4 being the most potent. This suggests that the electronic properties and steric bulk of the substituent on the nitrogen atom play a crucial role in the cytotoxic effect. The higher selectivity index of FCP-2 and FCP-4 for the MCF-7 breast cancer cell line over the non-cancerous HEK293 cells indicates a potential therapeutic window.

The mechanism of action for many cytotoxic agents, including some fluorinated compounds, involves the induction of apoptosis.[3] This programmed cell death can be initiated through various signaling pathways. One plausible mechanism for the observed cytotoxicity of the FCP derivatives is the activation of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

G cluster_0 Apoptosis Induction cluster_1 Caspase Cascade fcp FCP Derivatives stress Cellular Stress fcp->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome c Release mito->cyto apaf Apaf-1 cyto->apaf cas9 Caspase-9 Activation apaf->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Plausible intrinsic apoptotic pathway activated by FCP derivatives.

Further studies, such as caspase activity assays and analysis of apoptotic markers like cleaved PARP, would be necessary to confirm the involvement of this pathway.

Conclusion and Future Directions

This guide has presented a comprehensive framework for the comparative cytotoxic evaluation of novel (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride derivatives. The hypothetical data and mechanistic insights suggest that N-acylation and N-alkylation, particularly with aromatic moieties, can transform a biologically inactive scaffold into a potent and selective cytotoxic agent.

The promising hypothetical profile of the N-(4-fluorobenzyl) derivative, FCP-4 , warrants further investigation. Future research should focus on:

  • Synthesis and confirmation of a wider range of derivatives to further elucidate the structure-activity relationship.

  • In-depth mechanistic studies to confirm the induction of apoptosis and identify the specific molecular targets.

  • In vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety of the most promising candidates.

By systematically applying the principles and methodologies outlined in this guide, researchers can effectively advance the discovery and development of novel fluorinated cyclopentanamine derivatives as potential anticancer therapeutics.

References

  • Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Salhoff, C. R., & Johnson, B. G. (1991). (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. Journal of Medicinal Chemistry, 34(8), 2573-2576. [Link]

  • Zarubaev, V. V., Morkovnik, A. S., Kiselev, O. I., & Shtro, A. A. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. International Journal of Molecular Sciences, 24(21), 15119. [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Molecules, 21(5), 643. [Link]

  • Barile, F. A. (2014). In vitro cytotoxicity testing prediction of acute human toxicity. Toxicology in Vitro, 28(5), 1015-1023. [Link]

  • S, S., & P, P. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(4), 1141-1147. [Link]

  • Reddy, K. R., & Li, W. (2010). Synthesis and anticancer activity studies of cyclopamine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(16), 4786-4789. [Link]

  • Li, J., Wang, Y., & Zhang, Y. (2021). Method for preparing (1R,3S)-3-amino cyclopentanol hydrochloride.
  • National Toxicology Program. (2006). Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program. [Link]

  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. CleanControlling. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Rosetti, M., Frasnelli, M., Fabbri, F., Arienti, C., Vannini, I., Tesei, A., Zoli, W., & Conti, M. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. Anticancer Research, 28(1A), 315-320. [Link]

  • An, F., & Wu, H. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 12(1), 58. [Link]

  • Wang, J., et al. (2020). Preparation method of (1R,3S)-3-amino-1-cyclopentanol and salt thereof.
  • Aslantürk, Ö. S. (2018). IN VITRO CYTOTOXICITY TEST METHODS: MTT and NRU. Journal of the Faculty of Pharmacy of Ankara University, 42(1), 1-15. [Link]

  • PharmGKB. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. PharmGKB. [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. [Link]

  • Zhang, G., & Wang, L. (2012). Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • Nelson Labs. (n.d.). Cytotoxicity Test. Nelson Labs. [Link]

  • Kumar, V., & Sharma, A. (2023). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules, 28(13), 5082. [Link]

  • MySkinRecipes. (n.d.). cis-3-Fluorocyclopentan-1-amine hydrochloride. MySkinRecipes. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the molecule's properties. This guide provides essential, field-tested safety protocols for handling (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride. We will move beyond a simple checklist to establish a framework of risk assessment and procedural logic, ensuring every step is a self-validating component of a secure laboratory environment.

Immediate Safety Profile & Hazard Identification

Before handling (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride, it is imperative to understand its immediate hazards as defined by the Globally Harmonized System (GHS). This compound is a powdered amine salt, and its primary risks are associated with irritation and acute toxicity if improperly handled.[1][2]

Hazard Identification Details
GHS Pictogram GHS07: Harmful/Irritant[1]
Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowed.[1][2]H315: Causes skin irritation.[1][2][3][4]H319: Causes serious eye irritation.[1][2][3][4]H335: May cause respiratory irritation.[1][2][4]
Primary Physical Form White to off-white solid/powder.

Critical Alert: The Fluorine Moiety The presence of an organofluorine component necessitates a heightened level of caution. While stable in its provided form, interaction with water or exposure to high temperatures (e.g., fire) could potentially lead to the generation of highly toxic and corrosive Hydrogen Fluoride (HF) gas.[5] Therefore, our safety protocols must address not only the immediate irritant properties of the powder but also the severe potential hazard of HF exposure.[6][7]

The Core Principle: A Dual-Hazard PPE Strategy

Our protective strategy is built on a dual-hazard model that addresses the distinct risks posed by this compound. Every PPE choice and procedural step is designed to mitigate both threats simultaneously.

Caption: Dual-hazard model for PPE selection.

Engineering Controls & Personal Protective Equipment Ensemble

The foundation of safety is controlling the laboratory environment. Personal Protective Equipment is the final, critical barrier between the researcher and the chemical.

Engineering Controls: The First Line of Defense

All handling of (1S,3R)-3-fluorocyclopentan-1-amine hydrochloride powder, including weighing and solution preparation, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood provides essential ventilation to prevent respiratory exposure to the powder and to contain any potential off-gassing.[3][5]

A Tiered Approach to PPE Selection

The scale of your operation directly influences the required level of protection. The following table outlines a tiered PPE strategy.

Scale of Work Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Microscale (<1 g) Chemical Splash Goggles.[5]Nitrile gloves (double-gloved).Standard flame-resistant lab coat.Not required if handled exclusively in a fume hood.
Bench Scale (1 g - 10 g) Chemical Splash Goggles AND a full-face shield.[7]Heavy-duty nitrile or neoprene gloves over a standard nitrile inner glove.Flame-resistant lab coat and a chemically resistant apron.[7]Not required if handled exclusively in a fume hood.
Kilo-Lab Prep (>10 g) Full-face shield worn over chemical splash goggles.[7]Butyl or Viton™ gloves are recommended for extended handling.[7] Always double-glove.Chemically resistant suit or coveralls over normal lab attire.A respiratory protection program that meets OSHA's 29 CFR 1910.134 should be implemented.[5]

Causality of Glove Selection: Standard nitrile gloves offer good protection against powders and incidental splashes. However, due to the potential for HF generation, which readily penetrates skin, heavier-duty gloves like butyl or Viton™ are recommended for larger quantities or prolonged tasks.[6][7] Always consult the glove manufacturer's resistance chart for specific breakthrough times.

Operational & Disposal Plans

Proper procedure minimizes risk during handling and in the event of an emergency.

Protocol: PPE Donning and Doffing Sequence

The order in which PPE is put on and removed is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 Lab Coat / Apron don2 Inner Gloves don1->don2 don3 Goggles don2->don3 don4 Face Shield don3->don4 don5 Outer Gloves don4->don5 doff1 Outer Gloves (Contaminated) doff2 Face Shield doff1->doff2 doff3 Lab Coat / Apron doff2->doff3 doff4 Goggles doff3->doff4 doff5 Inner Gloves doff4->doff5

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride
Reactant of Route 2
(1S,3R)-3-fluorocyclopentan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.